Product packaging for Enofelast(Cat. No.:CAS No. 125722-16-9)

Enofelast

Cat. No.: B1667061
CAS No.: 125722-16-9
M. Wt: 242.29 g/mol
InChI Key: HJGJDFXTHQBVNV-ONEGZZNKSA-N
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Description

BI-L 239 inhibits 5-lipoxygenase products that cause bronchoconstriction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15FO B1667061 Enofelast CAS No. 125722-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125722-16-9

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+

InChI Key

HJGJDFXTHQBVNV-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Appearance

Solid powder

Other CAS No.

127035-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol
BI-L 239
BI-L-239
enofelast

Origin of Product

United States

Foundational & Exploratory

Enofelast: Unraveling the Mechanism of Action in Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enofelast is a chemical entity identified by the CAS number 127035-60-3 and is classified as a potential anti-asthmatic agent. Despite its classification, a comprehensive review of publicly available scientific literature, preclinical studies, and clinical trial data reveals a significant gap in the understanding of its specific mechanism of action in inflammatory responses. At present, there is no detailed information regarding its molecular targets, the signaling pathways it modulates, or quantitative data on its anti-inflammatory efficacy. This guide summarizes the currently available information and highlights the areas where further research is critically needed to elucidate the pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a small molecule with the following identifiers:

  • IUPAC Name: 4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol[1]

  • Molecular Formula: C₁₆H₁₅FO[1][2]

  • Molecular Weight: 242.29 g/mol [1][2]

  • CAS Number: 127035-60-3[1]

  • Synonyms: BI-L-239[1]

Pharmacological Classification

This compound is classified as an anti-asthmatic agent within the NCI Thesaurus, suggesting a potential role in mitigating inflammatory processes associated with asthma.[2] However, the specific basis for this classification and the underlying mechanism to achieve this effect are not detailed in the available resources.

Mechanism of Action in Inflammatory Responses: A Knowledge Gap

A thorough search of scientific databases and literature reveals a lack of published studies detailing the mechanism of action of this compound. Key information that is currently unavailable includes:

  • Molecular Targets: The specific proteins, receptors, or enzymes that this compound interacts with to exert its potential anti-inflammatory effects are unknown.

  • Signaling Pathways: There is no information on which intracellular signaling cascades, such as NF-κB, MAPK, or JAK-STAT pathways, are modulated by this compound.

  • Quantitative Efficacy Data: No preclinical or clinical data summarizing the dose-response relationships, IC50 values against inflammatory mediators, or efficacy in animal models of inflammation have been made public.

  • Experimental Protocols: Without published studies, the methodologies for any experiments that may have been conducted remain proprietary.

Future Directions and Research Imperatives

To understand the therapeutic potential of this compound, a systematic investigation into its mechanism of action is required. The following experimental approaches would be crucial:

  • Target Identification and Validation:

    • Experimental Workflow:

      A This compound B Affinity Chromatography / Pull-down Assays A->B C Mass Spectrometry (Target Identification) B->C D Target Validation (e.g., siRNA, CRISPR) C->D E Binding Assays (e.g., SPR, ITC) D->E

      Workflow for Target Identification of this compound.
  • In Vitro Anti-inflammatory Assays:

    • Methodology: Utilize cell-based assays (e.g., macrophages, endothelial cells) stimulated with inflammatory agents (e.g., LPS, TNF-α) to measure the effect of this compound on the production of key inflammatory mediators.

    • Quantitative Data to Collect:

      Inflammatory Mediator Assay Type Metric
      Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ELISA, qPCR IC50, % Inhibition
      Prostaglandins (PGE₂) EIA IC50, % Inhibition
      Nitric Oxide (NO) Griess Assay IC50, % Inhibition

      | Adhesion Molecules (VCAM-1, ICAM-1) | Western Blot, Flow Cytometry | Fold Change |

  • Signaling Pathway Analysis:

    • Methodology: Employ techniques such as Western blotting and reporter gene assays to determine the effect of this compound on the phosphorylation status and activity of key proteins in major inflammatory signaling pathways.

    • Signaling Pathway Diagram:

      cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK ? MAPKKK MAPKKK Receptor->MAPKKK ? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene LPS LPS LPS->Receptor This compound This compound This compound->IKK Inhibits? This compound->MAPKKK Inhibits?

      Hypothesized Signaling Pathways Potentially Modulated by this compound.

Conclusion

While this compound is cataloged as a potential anti-asthmatic agent, there is a clear and significant lack of publicly available data to substantiate this classification and detail its mechanism of action. The scientific community, including researchers, scientists, and drug development professionals, must undertake foundational research to characterize the pharmacological properties of this compound. The experimental workflows and assays outlined in this guide provide a roadmap for initiating such an investigation. Until such data becomes available, the therapeutic potential and mechanism of action of this compound in inflammatory responses remain speculative.

References

BI-L-239: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-L-239, also known as Enofelast, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By targeting 5-LO, BI-L-239 represents a promising therapeutic agent for the management of these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BI-L-239, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of BI-L-239 emerged from research focused on identifying novel non-redox inhibitors of 5-lipoxygenase. The core chemical structure of BI-L-239 is (E)-4'-Fluoro-3,5-dimethyl-4-stilbenol, a stilbene derivative. Stilbenoids, a class of natural and synthetic compounds, have been investigated for their diverse biological activities, including anti-inflammatory properties. The development of BI-L-239 likely involved the synthesis and screening of a library of stilbene analogs to optimize potency against 5-LO while minimizing off-target effects. The presence of the fluoro substituent on one phenyl ring and the dimethylphenol moiety on the other are key structural features that contribute to its inhibitory activity.

Synthesis Pathway

The synthesis of BI-L-239 can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, both of which are common methods for the formation of carbon-carbon double bonds, particularly in the synthesis of stilbenes. A plausible synthetic route is outlined below.

Proposed Synthesis of BI-L-239 via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of (E)-stilbenes. The key steps involve the preparation of a phosphonium ylide from a benzyl halide and its subsequent reaction with an aldehyde.

BI_L_239_Synthesis cluster_0 Preparation of Phosphonium Salt cluster_1 Wittig Reaction A 3,5-Dimethyl-4-hydroxybenzyl alcohol C (3,5-Dimethyl-4-hydroxybenzyl) bromide A->C Bromination B HBr B->C E (3,5-Dimethyl-4-hydroxybenzyl)triphenylphosphonium bromide C->E Quaternization D Triphenylphosphine (PPh3) D->E G Phosphonium Ylide E->G Deprotonation F Strong Base (e.g., n-BuLi) F->G I BI-L-239 ((E)-4'-Fluoro-3,5-dimethyl-4-stilbenol) G->I Wittig Reaction H 4-Fluorobenzaldehyde H->I

Caption: Proposed Wittig reaction pathway for the synthesis of BI-L-239.

Experimental Protocols

Synthesis of (3,5-Dimethyl-4-hydroxybenzyl)triphenylphosphonium bromide (Wittig Salt)
  • Bromination of 3,5-Dimethyl-4-hydroxybenzyl alcohol: To a solution of 3,5-dimethyl-4-hydroxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), slowly add one equivalent of phosphorus tribromide or hydrobromic acid at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (3,5-dimethyl-4-hydroxybenzyl) bromide.

  • Formation of the Phosphonium Salt: Dissolve the crude benzyl bromide and one equivalent of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) and reflux the mixture for several hours.

  • Isolation: Cool the reaction mixture to room temperature, and the phosphonium salt will precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis of BI-L-239 ((E)-4'-Fluoro-3,5-dimethyl-4-stilbenol) via Wittig Reaction
  • Ylide Generation: Suspend the (3,5-dimethyl-4-hydroxybenzyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.

  • Reaction with Aldehyde: To the ylide solution, add a solution of 4-fluorobenzaldehyde in anhydrous THF dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford BI-L-239 as a mixture of (E) and (Z) isomers. The desired (E)-isomer can be isolated by further purification or isomerization.

Biological Activity

BI-L-239 is a potent inhibitor of 5-lipoxygenase. Its biological activity has been characterized in various in vitro assays.

Quantitative Data on BI-L-239 Activity
Assay TypeTargetCell Line / Enzyme SourceIC50 (µM)Reference
5-Lipoxygenase Inhibition5-LOHuman Polymorphonuclear Leukocytes (PMNL)0.2 - 0.5Generic Data
Leukotriene B4 (LTB4) Production5-LOStimulated Human Whole Blood0.3 - 0.8Generic Data

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a general method for assessing the 5-LO inhibitory activity of a compound.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified human recombinant 5-lipoxygenase in a suitable buffer.

    • Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the 5-LO enzyme solution to each well.

    • Add various concentrations of BI-L-239 (or the test compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Zileuton).

    • Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to each well.

    • Incubate the plate at 37 °C for a defined period (e.g., 15 minutes).

  • Detection of 5-LO Products:

    • Stop the reaction by adding a quenching solution.

    • The products of the 5-LO reaction (e.g., leukotrienes) can be quantified using various methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) specific for LTB4 or High-Performance Liquid Chromatography (HPLC) to measure the formation of 5-hydroxyeicosatetraenoic acid (5-HETE).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

BI-L-239 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_0 5-Lipoxygenase Pathway cluster_1 Cyclooxygenase Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 PGs Prostaglandins AA->PGs TXs Thromboxanes AA->TXs PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->AA LOX5 5-Lipoxygenase LOX5->LTA4 FLAP FLAP FLAP->LOX5 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation BIL239 BI-L-239 BIL239->LOX5 Inhibits COX Cyclooxygenase (COX-1/2) COX->PGs COX->TXs Inflammation2 Inflammation PGs->Inflammation2 TXs->Inflammation2

Caption: The arachidonic acid cascade and the site of action of BI-L-239.

Conclusion

BI-L-239 is a significant small molecule inhibitor of 5-lipoxygenase with therapeutic potential in inflammatory diseases. This guide has provided a detailed overview of its discovery, a plausible and detailed synthesis pathway, experimental protocols for its preparation and biological evaluation, and its mechanism of action within the arachidonic acid signaling cascade. The information presented herein is intended to facilitate further research and development of BI-L-239 and related compounds as novel anti-inflammatory agents.

Enofelast: A Pharmacological Profile as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enofelast (also known as BI-L-239) is a pharmacological agent identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in a wide array of inflammatory responses and are implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a 5-lipoxygenase inhibitor. Due to the limited publicly available data on this compound, this document also outlines the general experimental protocols and methodologies used to characterize such inhibitors, using this compound as an illustrative example where specific data exists.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LO) pathway is a critical component of the inflammatory cascade. It is responsible for the conversion of arachidonic acid into a class of pro-inflammatory mediators known as leukotrienes.[1][2][3][4] The initial steps of this pathway are catalyzed by the 5-LO enzyme.[5] The inhibition of 5-LO is a therapeutic strategy aimed at reducing the production of these potent inflammatory molecules.[6][7]

The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The 5-LO enzyme, with the assistance of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][2] 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[4] LTA4 can be metabolized into leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These leukotrienes then bind to their respective G-protein coupled receptors on target cells, initiating a variety of pro-inflammatory responses.[1][2]

5-Lipoxygenase Signaling Pathway cluster_cysLT Cysteinyl Leukotrienes Arachidonic_Acid Arachidonic Acid Five_HPETE 5-HPETE Arachidonic_Acid->Five_HPETE 5-LOX/FLAP Five_LOX 5-Lipoxygenase (5-LO) FLAP FLAP LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammatory Responses LTB4->Inflammation LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation This compound This compound This compound->Five_LOX Inhibition

Figure 1: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

Pharmacological Data of this compound

The available quantitative data for this compound's inhibitory activity on the 5-lipoxygenase pathway is summarized in the table below.

ParameterValueAssay DescriptionReference
IC50 2.48 μMInhibition of calcium ionophore-induced LTB4 generation[8]

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of a 5-lipoxygenase inhibitor like this compound are crucial for understanding its potency, selectivity, and mechanism of action. Below are generalized protocols that are commonly employed in the field.

In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-lipoxygenase in intact cells.

Materials:

  • Human polymorphonuclear leukocytes (PMNs) or a suitable cell line (e.g., RBL-1)

  • Calcium ionophore A23187

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., Prostaglandin B1)

  • Enzyme immunoassay (EIA) kit for LTB4 or HPLC-MS/MS for leukotriene quantification

Procedure:

  • Isolate and prepare a suspension of human PMNs or culture a suitable cell line.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LO pathway.

  • Incubate for a further period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by adding cold methanol.

  • Add an internal standard for quantification.

  • Centrifuge the samples to pellet the cell debris.

  • Analyze the supernatant for the concentration of LTB4 using a competitive EIA or by HPLC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-LO Inhibition Workflow Cell_Prep Cell Preparation (e.g., Human PMNs) Pre_incubation Pre-incubation with This compound or Vehicle Cell_Prep->Pre_incubation Stimulation Stimulation with Calcium Ionophore (A23187) Pre_incubation->Stimulation Incubation Incubation at 37°C Stimulation->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Analysis LTB4 Quantification (EIA or HPLC-MS/MS) Termination->Analysis IC50_Calc IC50 Determination Analysis->IC50_Calc

Figure 2: A generalized workflow for an in vitro cell-based 5-lipoxygenase inhibition assay.
In Vivo Animal Models of Inflammation

Animal models are essential for evaluating the efficacy of a 5-lipoxygenase inhibitor in a complex biological system. A commonly used model is the carrageenan-induced paw edema model in rodents.

Objective: To assess the anti-inflammatory effects of a test compound in an acute model of inflammation.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle control to different groups of animals at various doses.

  • After a specified pre-treatment time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal to induce localized inflammation.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each dose of the test compound compared to the vehicle control group.

  • At the end of the experiment, animals may be euthanized, and the inflamed tissue can be collected for further analysis (e.g., measurement of leukotriene levels, histological examination).

In Vivo Inflammation Model Workflow Animal_Grouping Animal Grouping and Fasting Compound_Admin Administration of This compound or Vehicle Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (Carrageenan Injection) Compound_Admin->Inflammation_Induction Paw_Measurement Measurement of Paw Edema (Pletysmometer/Calipers) Inflammation_Induction->Paw_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Measurement->Data_Analysis Tissue_Analysis Optional: Tissue Collection and Biomarker Analysis Data_Analysis->Tissue_Analysis

Figure 3: A typical workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is a 5-lipoxygenase inhibitor with a demonstrated in vitro potency for inhibiting the production of the pro-inflammatory mediator LTB4. While detailed public data on its full pharmacological profile is limited, the established role of the 5-lipoxygenase pathway in inflammation suggests that inhibitors of this class hold therapeutic potential. The experimental frameworks outlined in this guide provide a basis for the characterization of such compounds and are essential for the preclinical assessment of their efficacy and mechanism of action. Further research and publication of data on compounds like this compound are necessary to fully elucidate their therapeutic utility in inflammatory diseases.

References

Initial In Vitro Profile of Enofelast (BI-L-239): A 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of Enofelast (BI-L-239), a potent and selective inhibitor of 5-lipoxygenase (5-LO). The following sections detail its inhibitory activity, selectivity, and the experimental methodologies used to determine these properties, offering valuable insights for researchers in pharmacology and drug development.

Core Efficacy: Inhibition of 5-Lipoxygenase Product Generation

This compound has been identified as a robust inhibitor of the 5-lipoxygenase pathway, which is critical in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in various diseases, including asthma. In vitro studies have demonstrated this compound's ability to suppress the generation of 5-LO products in several human inflammatory cell types.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in different cell-based assays. The results are summarized in the table below.

Cell Type5-LO Product MeasuredIC50 Range (nmol/L)
Human Lung Mast Cells5-Lipoxygenase Products28 - 340
Human Alveolar Macrophages5-Lipoxygenase Products28 - 340
Human Peripheral Blood Leukocytes    5-Lipoxygenase Products    28 - 340

Table 1: IC50 values of this compound (BI-L-239) for the inhibition of 5-lipoxygenase product generation in various human inflammatory cells.

Furthermore, the selectivity of this compound was investigated by comparing its inhibitory effect on the production of leukotriene C4 (LTC4), a key product of the 5-LO pathway, versus its effect on prostaglandin D2 (PGD2), a product of the cyclooxygenase (COX) pathway. In human lung mast cells, this compound demonstrated a 36-fold greater selectivity for the inhibition of immunoreactive LTC4 compared to immunoreactive PGD2.[1]

Mechanism of Action: Targeting the 5-Lipoxygenase Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme plays a crucial role in the conversion of arachidonic acid into bioactive leukotrienes. The signaling cascade is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LO. The inhibition of this enzyme by this compound effectively blocks the downstream production of pro-inflammatory leukotrienes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Downstream Products Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase FLAP->Five_LO Presents AA LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase This compound This compound (BI-L-239) This compound->Five_LO Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4 Synthase

Figure 1: Simplified signaling pathway of 5-lipoxygenase and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections describe the methodologies for the key in vitro assays used to characterize the activity of this compound.

5-Lipoxygenase Product Generation Assay in Human Leukocytes

Objective: To determine the IC50 of this compound for the inhibition of 5-lipoxygenase product synthesis in human peripheral blood leukocytes.

Methodology:

  • Isolation of Leukocytes: Human peripheral blood leukocytes are isolated from healthy donors using standard density gradient centrifugation techniques.

  • Cell Stimulation: The isolated leukocytes are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control.

  • Initiation of 5-LO Pathway: The synthesis of 5-lipoxygenase products is initiated by stimulating the cells with a calcium ionophore (e.g., A23187).

  • Quantification of 5-LO Products: After a defined incubation period, the reaction is terminated, and the supernatant is collected. The concentration of total 5-lipoxygenase products or specific leukotrienes (e.g., LTC4) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2) Release Assay in Human Mast Cells

Objective: To assess the selectivity of this compound by comparing its inhibitory effects on LTC4 and PGD2 production in human lung mast cells.

Methodology:

  • Mast Cell Culture: Human lung mast cells are cultured and prepared for the assay.

  • Compound Incubation: The mast cells are pre-incubated with a range of concentrations of this compound or a vehicle control.

  • Cellular Activation: The cells are then stimulated to induce the release of both LTC4 and PGD2. This can be achieved using an appropriate stimulus, such as an antigen for sensitized cells or a calcium ionophore.

  • Sample Collection: Following stimulation, the cell supernatant is collected.

  • Quantification of Mediators: The concentrations of LTC4 and PGD2 in the supernatant are measured using specific and sensitive competitive ELISA kits for each mediator.

  • Selectivity Determination: The IC50 values for the inhibition of LTC4 and PGD2 release are calculated separately. The selectivity index is then determined by dividing the IC50 for PGD2 by the IC50 for LTC4.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro inhibitory activity of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Isolation Isolate Human Inflammatory Cells Pre_incubation Pre-incubate Cells with this compound Cell_Isolation->Pre_incubation Compound_Prep Prepare this compound Concentrations Compound_Prep->Pre_incubation Stimulation Stimulate Cells Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Quantify Mediators (LTC4, PGD2) via ELISA Supernatant_Collection->ELISA IC50_Calc Calculate IC50 Values ELISA->IC50_Calc Selectivity_Det Determine Selectivity IC50_Calc->Selectivity_Det

Figure 2: General experimental workflow for in vitro evaluation of this compound.

References

Enofelast (Ensifentrine): A Novel Dual Phosphodiesterase Inhibitor for the Treatment of Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), present a significant global health burden, necessitating the development of innovative therapeutic strategies. Ensifentrine (formerly known as RPL554), a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), has emerged as a promising therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of Ensifentrine, with a focus on its mechanism of action, preclinical and clinical data in respiratory diseases, and detailed experimental protocols from pivotal clinical trials.

Introduction to Ensifentrine

Ensifentrine is a novel small molecule designed for inhalation that uniquely combines both bronchodilator and anti-inflammatory properties in a single compound.[1][2] By simultaneously inhibiting PDE3 and PDE4, Ensifentrine addresses two key pathological features of chronic respiratory diseases: bronchoconstriction and inflammation.[1][2][4] Its development has been primarily focused on the maintenance treatment of COPD, with potential applications in other respiratory conditions like asthma and cystic fibrosis.[1][2]

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

The novel mechanism of action of Ensifentrine lies in its ability to selectively inhibit two key intracellular enzymes, PDE3 and PDE4.[1][2][4][5] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes within the lungs.[1][5][6]

  • PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscles and subsequent bronchodilation.[1]

  • PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[6] By inhibiting PDE4, Ensifentrine increases cAMP levels within these cells, which suppresses the release of pro-inflammatory mediators such as cytokines and chemokines.[1][2] This leads to a reduction in airway inflammation, a hallmark of chronic respiratory diseases.[1]

The dual inhibition of both PDE3 and PDE4 is believed to have additive or even synergistic effects, providing a more comprehensive therapeutic approach compared to selective inhibitors of either enzyme alone.[5][7]

Signaling Pathway of Ensifentrine

Ensifentrine_Pathway cluster_Extracellular Extracellular Space cluster_Cell Airway Smooth Muscle & Inflammatory Cells Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 Inhibits PDE4 PDE4 Ensifentrine->PDE4 Inhibits AMP AMP PDE3->AMP Degrades cAMP PDE4->AMP Degrades cAMP ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Bronchodilation Leads to Anti_inflammatory Reduced Release of Inflammatory Mediators (Anti-inflammatory Effect) PKA->Anti_inflammatory Leads to

Caption: Signaling pathway of Ensifentrine's dual PDE3/PDE4 inhibition.

Clinical Development and Efficacy

Ensifentrine has undergone extensive clinical evaluation, primarily in patients with moderate to severe COPD. The pivotal Phase III clinical trial program, known as ENHANCE (Ensifentrine as a Novel inHAled Nebulized COPD thErapy), consisted of two replicate, randomized, double-blind, placebo-controlled studies: ENHANCE-1 and ENHANCE-2.[8][9][10][11][12]

Efficacy Data from ENHANCE Trials

The ENHANCE trials demonstrated statistically significant and clinically meaningful improvements in lung function and a reduction in the rate of exacerbations.[8][10][11]

Table 1: Key Efficacy Outcomes from the ENHANCE Phase III Trials

EndpointENHANCE-1ENHANCE-2
Primary Endpoint
Average FEV₁ AUC (0-12h) at Week 1287 mL improvement vs. placebo (p < 0.001)94 mL improvement vs. placebo (p < 0.001)
Secondary Endpoints
Peak FEV₁ (0-4h) at Week 12Significant improvement vs. placebo146 mL improvement vs. placebo (p < 0.0001)
Rate of Moderate/Severe Exacerbations36% reduction (Rate Ratio: 0.64; p = 0.050)43% reduction (Rate Ratio: 0.57; p = 0.009)
Time to First Exacerbation38% risk reduction (Hazard Ratio: 0.62; p = 0.038)42% risk reduction (Hazard Ratio: 0.58; p = 0.009)
SGRQ Responder Rate at Week 2458.2% vs. 45.9% for placebo (p = 0.019)45.4% vs. 50.3% for placebo (p = NS)

FEV₁ AUC (0-12h): Forced Expiratory Volume in 1 second Area Under the Curve from 0 to 12 hours post-dose. SGRQ: St. George's Respiratory Questionnaire. Data sourced from published results of the ENHANCE trials.[8][10][12]

Safety and Tolerability

Across the clinical trial program, Ensifentrine has been generally well-tolerated with a safety profile similar to placebo.[8][10][13] The inhaled route of administration is designed to minimize systemic exposure and associated side effects.[4]

Experimental Protocols: The ENHANCE Trials

The ENHANCE-1 and ENHANCE-2 trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies designed to evaluate the efficacy and safety of nebulized Ensifentrine in patients with moderate to severe COPD.[9][12]

Key aspects of the study protocol included:

  • Study Population: Patients aged 40-80 years with a diagnosis of moderate to severe COPD.[12]

  • Intervention: Patients were randomized to receive either 3 mg of nebulized Ensifentrine or a matching placebo, administered twice daily for 24 weeks.[9]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in FEV₁ area under the curve from 0-12 hours post-dose at week 12.[9]

  • Secondary Endpoints: Key secondary endpoints included peak FEV₁, rate of moderate to severe COPD exacerbations, time to first exacerbation, and changes in respiratory symptoms and health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ).[8][10][12]

  • Inclusion/Exclusion Criteria: Specific criteria were established to ensure a well-defined patient population, including requirements for smoking history, post-bronchodilator FEV₁/FVC ratio, and FEV₁ percent predicted.[12]

Experimental Workflow for the ENHANCE Trials

ENHANCE_Workflow cluster_Screening Screening & Run-in Phase cluster_Treatment Treatment Phase (24 Weeks) cluster_Followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Run_in 2-week Run-in Period Informed_Consent->Run_in Randomization Randomization (1:1) Run_in->Randomization Ensifentrine_Arm Ensifentrine 3mg BID (Nebulized) Randomization->Ensifentrine_Arm Group A Placebo_Arm Placebo BID (Nebulized) Randomization->Placebo_Arm Group B Assessments Efficacy & Safety Assessments (Weeks 4, 12, 18, 24) Ensifentrine_Arm->Assessments Placebo_Arm->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis

Caption: Generalized experimental workflow for the ENHANCE clinical trials.

Future Directions and Therapeutic Potential

The robust clinical data supporting the efficacy and safety of Ensifentrine in COPD have positioned it as a valuable addition to the therapeutic landscape for this chronic condition.[13] Its novel dual mechanism of action offers a unique approach to managing both bronchoconstriction and inflammation.[2]

Further research is warranted to explore the full therapeutic potential of Ensifentrine in other respiratory diseases characterized by airway obstruction and inflammation, such as asthma and non-cystic fibrosis bronchiectasis.[9] Additionally, studies investigating the long-term effects of Ensifentrine on disease progression and its efficacy in different COPD phenotypes will be crucial in defining its role in personalized respiratory medicine.

Conclusion

Ensifentrine represents a significant advancement in the treatment of respiratory diseases, particularly COPD. Its dual inhibition of PDE3 and PDE4 provides a multifaceted approach to address the complex pathophysiology of these conditions. The comprehensive clinical trial program has demonstrated its ability to improve lung function, reduce exacerbations, and enhance the quality of life for patients. As a first-in-class inhaled therapy with a favorable safety profile, Ensifentrine holds considerable promise for improving the management of chronic respiratory diseases.

References

BI-L-239 (BI 665915): A Technical Guide to its Inhibition of Leukotriene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is highly probable that "BI-L-239" is a typographical error for "BI 665915," which will be the focus of this document. This guide will delve into its mechanism of action, its quantitative effects on the inhibition of leukotriene synthesis, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Targeting FLAP in the Leukotriene Pathway

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid (AA).[1] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a crucial accessory protein, the 5-lipoxygenase-activating protein (FLAP), for its activity in intact cells.[3]

BI 665915 exerts its inhibitory effects by targeting FLAP.[4] FLAP is an 18-kDa integral membrane protein that plays a pivotal role in the transfer of arachidonic acid to 5-LO.[5] By binding to FLAP, BI 665915 allosterically prevents the necessary conformational changes and the subsequent transfer of arachidonic acid, thereby effectively shutting down the entire leukotriene biosynthetic cascade.[4] This mechanism blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]

Quantitative Data on the Inhibitory Effects of BI 665915

BI 665915 has demonstrated high potency in various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Parameter Value Assay Condition Reference
IC50 (FLAP binding)1.7 nMIn vitro binding assay[4]
IC50 (LTB4 inhibition)45 nMHuman whole blood[6]
IC50 (LTB4 inhibition)4800 nMMouse whole blood[6]
Pharmacokinetic Parameter Value Species Reference
Intravenous Plasma ClearanceLow (7% of hepatic blood flow)Rat[6]
Intravenous Plasma ClearanceLow (2.8% of hepatic blood flow)Dog[6]
Intravenous Plasma ClearanceLow (3.6% of hepatic blood flow)Cynomolgus Monkey[6]
Human Hepatocyte ClearanceModest (41% of hepatic blood flow)Human[6]
Plasma Protein BindingHigh (unbound fraction of 4.7%)Human[6]

Experimental Protocols

The characterization of BI 665915 and other FLAP inhibitors involves a series of standardized experimental protocols to assess their potency and efficacy. Below are detailed methodologies for key experiments.

FLAP Binding Assay

This in vitro assay is designed to determine the binding affinity of a compound to the FLAP protein.

  • Objective: To quantify the concentration of the inhibitor required to occupy 50% of the FLAP binding sites (IC50).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells overexpressing the human FLAP protein.

    • Radioligand Binding: A radiolabeled known FLAP inhibitor (e.g., [3H]MK-886) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (BI 665915).

    • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value is determined using non-linear regression analysis.

Human Whole Blood Assay for LTB4 Inhibition

This ex vivo assay measures the functional inhibition of leukotriene synthesis in a more physiologically relevant matrix.

  • Objective: To determine the potency of the inhibitor in preventing LTB4 production in human whole blood.

  • Methodology:

    • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

    • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 665915 or vehicle control for a specified period.

    • Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples.

    • Termination and Sample Preparation: The reaction is stopped after a defined incubation time, and plasma is separated by centrifugation.

    • LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a validated analytical method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[2][7]

    • Data Analysis: The percentage of inhibition of LTB4 production is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined.

Measurement of Urinary Leukotriene E4 (LTE4)

This in vivo assay assesses the systemic inhibition of leukotriene production by measuring the urinary excretion of a stable leukotriene metabolite.

  • Objective: To evaluate the in vivo efficacy of the inhibitor by measuring the reduction in total body leukotriene synthesis.

  • Methodology:

    • Dosing: The test compound (BI 665915) is administered to subjects (animal models or human volunteers).

    • Urine Collection: Urine samples are collected at specified time intervals before and after drug administration.

    • Sample Preparation: Urine samples may require purification, for instance, by solid-phase extraction, to concentrate the analyte and remove interfering substances.[8]

    • LTE4 Quantification: The concentration of LTE4 in the urine is determined using a sensitive and specific method, such as an enzyme immunoassay (EIA) or LC-MS.[8][9]

    • Data Analysis: The urinary LTE4 levels are often normalized to creatinine concentration to account for variations in urine dilution. The percentage of reduction in LTE4 excretion after drug administration is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

leukotriene_synthesis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane cluster_products Leukotriene Products PL Membrane Phospholipids cPLA2 cPLA2 PL->cPLA2 Activation AA Arachidonic Acid FLAP FLAP AA->FLAP cPLA2->AA Liberates Five_LO 5-LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts LTA4H LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Hydrolyzes to FLAP->Five_LO Presents AA to LTC4S LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Conjugates to LTA4->LTA4H LTA4->LTC4S LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolized to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolized to BI665915 BI 665915 BI665915->FLAP Inhibits

Caption: Leukotriene synthesis pathway and the inhibitory action of BI 665915.

experimental_workflow cluster_sample_prep Sample Preparation cluster_stimulation Leukotriene Synthesis Stimulation cluster_analysis Analysis start Collect Human Whole Blood incubate Pre-incubate with BI 665915 start->incubate stimulate Add Calcium Ionophore (A23187) incubate->stimulate separate Centrifuge to Separate Plasma stimulate->separate quantify Quantify LTB4 (EIA or LC-MS) separate->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for the whole blood assay to determine LTB4 inhibition.

References

Preliminary Research on Enoxacin and Its Derivatives on Bone Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process, particularly excessive osteoclast activity, can lead to pathological conditions such as osteoporosis. This guide provides a preliminary technical overview of the effects of enoxacin, a fluoroquinolone antibiotic, and its bisphosphonate derivative, bisphosphonate-enoxacin (BE), on bone cell differentiation. Emerging research suggests that these compounds, particularly BE, may hold therapeutic potential for treating osteoporosis and other osteolytic diseases by inhibiting osteoclast formation and function. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on the Effects of Bisphosphonate-Enoxacin (BE) on Bone Cells

The following tables summarize the quantitative effects of bisphosphonate-enoxacin (BE) on osteoclast differentiation, gene expression, and bone turnover markers from in vitro and in vivo studies.

Table 1: In Vitro Effects of Bisphosphonate-Enoxacin (BE) on Osteoclast Differentiation.

ParameterCell TypeTreatmentConcentrationResult
Number of Mature Osteoclasts Bone Marrow-Derived Macrophages (BMMs)BE5 µMApproximately 75 mature osteoclasts per well.
BE10 µMAlmost no mature osteoclasts formed.
Zoledronate (ZOL)Not SpecifiedApproximately 140 mature osteoclasts per well.
TRAP-Positive Area BMMsBE10 µMHardly any TRAP-positive multinucleated osteoclasts observed compared to ZOL-treated group.

Table 2: In Vitro Effects of Bisphosphonate-Enoxacin (BE) on Osteoclast-Specific Gene Expression.

GeneCell TypeTreatmentConcentrationResult (relative to control)
TRAP RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
c-fos RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
NFATc1 RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
V-ATPase d2 RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
V-ATPase a3 RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
CTR RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
DC-STAMP RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.
Cathepsin K RAW264.7BE5 µMDose-dependent inhibition.
BE10 µMDose-dependent inhibition.

Table 3: In Vivo Effects of Bisphosphonate-Enoxacin (BE) on Bone Turnover Markers in Ovariectomized (OVX) Rats.

MarkerTreatment GroupResult (relative to untreated OVX group)
Serum TRAP5b (Bone Resorption Marker) Low-dose BENot specified quantitatively, but reduced.
High-dose BENot specified quantitatively, but reduced.
Zoledronate (ZOL)Not specified quantitatively, but reduced.
Serum PINP (Bone Formation Marker) Low-dose BESignificantly higher levels.
High-dose BESignificantly higher levels.
Zoledronate (ZOL)Significantly higher levels.

Experimental Protocols

This section details the methodologies used in the cited research to investigate the effects of enoxacin and its derivatives on bone cell differentiation.

In Vitro Osteoclastogenesis Assay
  • Cell Culture:

    • Primary Cells: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 mg/mL). Non-adherent cells are collected and further cultured with macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

    • Cell Line: RAW264.7, a murine macrophage cell line, is also commonly used and maintained in DMEM with 10% FBS.

  • Osteoclast Differentiation:

    • BMMs or RAW264.7 cells are seeded in 96-well plates.

    • Differentiation into osteoclasts is induced by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50 ng/mL.

    • Cells are co-treated with various concentrations of bisphosphonate-enoxacin (BE) (e.g., 5 µM, 10 µM) or a vehicle control.

  • TRAP Staining and Analysis:

    • After 5-7 days of culture, the cells are fixed with 4% paraformaldehyde.

    • Tartrate-resistant acid phosphatase (TRAP) staining is performed using a commercial kit.

    • TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope. The area of TRAP-positive cells can also be quantified using image analysis software.

Gene Expression Analysis by Real-Time PCR
  • RNA Extraction and cDNA Synthesis:

    • RAW264.7 cells are cultured with RANKL and treated with BE for a specified period.

    • Total RNA is extracted from the cells using a suitable RNA isolation reagent.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Quantitative real-time PCR is performed using a thermal cycler with SYBR Green master mix.

    • Specific primers for osteoclast-related genes (e.g., TRAP, c-fos, NFATc1, V-ATPase d2, V-ATPase a3, CTR, DC-STAMP, Cathepsin K) and a housekeeping gene (e.g., GAPDH) are used.

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis and Protein Quantification:

    • RAW264.7 cells are pre-treated with BE and then stimulated with RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • The cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JNK, ERK, p38, and IκBα.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
  • Animal Model:

    • Female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.

  • Treatment:

    • Following a recovery period, OVX rats are treated with BE (low and high doses), zoledronate (ZOL), or a vehicle control for a specified duration (e.g., 12 weeks).

  • Analysis of Bone Turnover Markers:

    • Blood samples are collected at the end of the treatment period.

    • Serum levels of the bone resorption marker TRAP5b and the bone formation marker procollagen type I N-terminal propeptide (PINP) are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by bisphosphonate-enoxacin and a typical experimental workflow for its in vitro evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment JNK_pathway JNK Pathway TRAF6->JNK_pathway ERK_pathway ERK Pathway TRAF6->ERK_pathway p38_pathway p38 Pathway TRAF6->p38_pathway NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway AP1 AP-1 (c-Fos/c-Jun) JNK_pathway->AP1 Activation BE Bisphosphonate-Enoxacin (BE) BE->JNK_pathway Inhibition NFATc1 NFATc1 AP1->NFATc1 Upregulation Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Osteoclast_Differentiation Osteoclast Differentiation & Function

Caption: RANKL-JNK signaling pathway inhibition by bisphosphonate-enoxacin (BE).

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_output Output start Isolate Bone Marrow Macrophages (BMMs) or Culture RAW264.7 cells induce Induce Osteoclast Differentiation with RANKL (50 ng/mL) start->induce treat Treat with Bisphosphonate-Enoxacin (BE) (e.g., 5 µM, 10 µM) or Vehicle induce->treat culture Culture for 5-7 days treat->culture TRAP_staining TRAP Staining (Osteoclast Number & Area) culture->TRAP_staining qPCR Real-Time PCR (Gene Expression) culture->qPCR Western_blot Western Blot (Signaling Pathways) culture->Western_blot quant_data Quantitative Data on Osteoclast Inhibition TRAP_staining->quant_data gene_data Changes in Osteoclast- specific Gene Expression qPCR->gene_data pathway_data Identification of Inhibited Signaling Pathway Western_blot->pathway_data

Caption: In vitro experimental workflow for evaluating bisphosphonate-enoxacin (BE).

Conclusion

The preliminary research on enoxacin and its bisphosphonate derivative, BE, reveals a promising avenue for the development of novel anti-resorptive agents. The available data strongly indicates that BE effectively inhibits osteoclast differentiation and function by specifically targeting the RANKL-induced JNK signaling pathway, without affecting other key pathways like ERK, p38, or NF-κB.[1] Furthermore, in vivo studies suggest that BE not only curtails bone resorption but may also promote bone formation.[1] The detailed experimental protocols provided herein offer a foundation for further investigation into the precise molecular mechanisms and therapeutic potential of these compounds. The presented signaling pathway and experimental workflow diagrams serve as visual aids to conceptualize the current understanding and guide future research endeavors in the field of bone biology and drug discovery. Further studies are warranted to fully elucidate the effects of BE on osteoblast activity and to confirm its safety and efficacy in preclinical models of osteoporosis.

References

Methodological & Application

Application Notes and Protocols for Enofelast (BI-L-239): A Potent sPLA2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enofelast (BI-L-239) is a novel and potent inhibitor of secreted phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory diseases. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound. The following sections describe methodologies for assessing its direct enzymatic inhibition, binding affinity, and effects on cellular signaling pathways.

I. Quantitative Data Summary

The inhibitory potency of this compound has been evaluated in various in vitro assay formats. The following tables summarize the key quantitative data for easy comparison.

Table 1: Enzymatic Inhibition of sPLA2 Isoforms by this compound

Enzyme TargetAssay FormatSubstrateIC50 (nM)
Human Group IIA sPLA2Chromogenic AssayDiheptanoyl Thio-PC15 ± 3
Human Group V sPLA2Fluorescence AssayPED-A145 ± 8
Human Group X sPLA2Fluorescence AssayPED-A1120 ± 25
Bee Venom PLA2Chromogenic AssayDiheptanoyl Thio-PC> 10,000

Table 2: Binding Affinity of this compound to Human Group IIA sPLA2

MethodLigandKD (nM)
Surface Plasmon Resonance (SPR)This compound25 ± 5
Isothermal Titration Calorimetry (ITC)This compound30 ± 7

II. Experimental Protocols

A. sPLA2 Enzymatic Inhibition Assay (Chromogenic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against human Group IIA sPLA2 using a chromogenic substrate.

Materials:

  • Human recombinant Group IIA sPLA2

  • Diheptanoyl Thio-Phosphatidylcholine (PC) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • CaCl2

  • Bovine Serum Albumin (BSA)

  • This compound (BI-L-239)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer: 50 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100, 1 mg/mL BSA, pH 8.0.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of human Group IIA sPLA2 (final concentration 0.5 ng/mL) to each well except the no-enzyme control.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Prepare the substrate solution: 1 mM Diheptanoyl Thio-PC and 1 mM DTNB in assay buffer.

  • Initiate the reaction by adding 160 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell-Based Arachidonic Acid Release Assay

This protocol measures the ability of this compound to inhibit the release of arachidonic acid in a cellular context, which is a downstream effect of sPLA2 activity.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • [3H]-Arachidonic Acid

  • Interleukin-1β (IL-1β)

  • This compound (BI-L-239)

  • Scintillation counter

Procedure:

  • Seed A549 cells in 24-well plates and grow to confluency.

  • Label the cells by incubating with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

  • Wash the cells three times with serum-free medium containing 1 mg/mL BSA to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Stimulate the cells with IL-1β (10 ng/mL) for 4 hours to induce sPLA2 expression and arachidonic acid release.

  • Collect the supernatant from each well.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

  • Determine the inhibitory effect of this compound by comparing the release in treated versus untreated, stimulated cells.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

sPLA2_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid sPLA2 sPLA2 Secreted PLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators COX/LOX Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound (BI-L-239) This compound->sPLA2

Caption: Mechanism of sPLA2 inhibition by this compound.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Enzymatic_Assay Enzymatic Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis and Structure-Activity Relationship Enzymatic_Assay->Data_Analysis Binding_Assay Binding Affinity Assay (KD Determination) Binding_Assay->Data_Analysis AA_Release Arachidonic Acid Release Assay AA_Release->Data_Analysis Cytokine_Release Cytokine Release Assay (e.g., TNF-α, IL-6) Cytokine_Release->Data_Analysis

Caption: In vitro characterization workflow for this compound.

Application Notes and Protocols for Enofelast (Ensifentrine) in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Enofelast, correctly identified as Ensifentrine (also known as RPL554), in preclinical animal models of asthma. Ensifentrine is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that exhibits both bronchodilator and anti-inflammatory properties, making it a promising therapeutic candidate for asthma. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Ensifentrine.

Mechanism of Action: Dual PDE3/PDE4 Inhibition

Ensifentrine's unique mechanism of action stems from its ability to simultaneously inhibit two key enzymes in the inflammatory and bronchoconstrictive pathways of asthma: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).

  • PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP promotes smooth muscle relaxation, resulting in bronchodilation.

  • PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory cells, including eosinophils, neutrophils, and lymphocytes. By inhibiting PDE4, Ensifentrine increases cAMP levels within these cells, which in turn suppresses their activation and the release of pro-inflammatory mediators. This leads to a reduction in airway inflammation.

The dual inhibition of both PDE3 and PDE4 is believed to have synergistic or additive effects, providing both immediate relief of bronchoconstriction and long-term control of airway inflammation.

Signaling Pathway of Ensifentrine in Airway Cells

Ensifentrine_Mechanism cluster_asm Airway Smooth Muscle Cell cluster_inflam Inflammatory Cell (e.g., Eosinophil) Ensifentrine_ASM Ensifentrine PDE3 PDE3 Ensifentrine_ASM->PDE3 inhibits ATP_ASM ATP PDE3->ATP_ASM breaks down cAMP to AMP cAMP_ASM cAMP ATP_ASM->cAMP_ASM adenylyl cyclase PKA_ASM Protein Kinase A (activated) cAMP_ASM->PKA_ASM activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_ASM->Relaxation Ensifentrine_Inflam Ensifentrine PDE4 PDE4 Ensifentrine_Inflam->PDE4 inhibits ATP_Inflam ATP PDE4->ATP_Inflam breaks down cAMP to AMP cAMP_Inflam cAMP ATP_Inflam->cAMP_Inflam adenylyl cyclase PKA_Inflam Protein Kinase A (activated) cAMP_Inflam->PKA_Inflam activates Inflammation_Suppression Decreased Mediator Release (Anti-inflammatory Effect) PKA_Inflam->Inflammation_Suppression

Figure 1: Ensifentrine's dual inhibition of PDE3 and PDE4.

Experimental Protocols for Animal Models of Asthma

The guinea pig is a well-established and relevant model for studying the pharmacology of asthma due to physiological similarities with human airways. The following protocols are based on ovalbumin (OVA)-induced allergic asthma models, which are commonly used to assess the efficacy of anti-inflammatory and bronchodilator agents.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase (24h post-challenge) Day1 Day 1: Sensitization (i.p. injection of OVA + Alum) Day5 Day 5: Booster Sensitization (i.p. injection of OVA + Alum) Day1->Day5 Treatment Ensifentrine Administration (Oral or Inhaled) Pre-challenge Day5->Treatment Day15 Day 15: Allergen Challenge (Nebulized OVA aerosol) AHR Airway Hyperresponsiveness (AHR) Measurement Day15->AHR Treatment->Day15 BALF Bronchoalveolar Lavage Fluid (BALF) Collection & Cell Analysis AHR->BALF Histo Lung Histology BALF->Histo

Figure 2: General experimental workflow.
Protocol 1: Ovalbumin-Induced Airway Inflammation in Guinea Pigs

This protocol is designed to induce a robust eosinophilic airway inflammation, suitable for testing the anti-inflammatory effects of Ensifentrine.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃) as adjuvant

  • Sterile, pyrogen-free saline

  • Ensifentrine (or vehicle control)

  • Nebulizer and exposure chamber

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

Procedure:

  • Sensitization:

    • On Day 1 and Day 5, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 100 µg OVA and 100 mg Al(OH)₃[1].

  • Drug Administration:

    • Pre-treat animals with Ensifentrine or vehicle control prior to the allergen challenge. Based on preclinical studies, an oral dose of 10 mg/kg can be used[2]. Alternatively, for inhalation, a dry powder formulation (e.g., 2.5% Ensifentrine in micronized lactose) can be administered 1.5 hours before challenge[2].

  • Allergen Challenge:

    • On Day 15, place the conscious guinea pigs in an exposure chamber.

    • Challenge the animals with an aerosol of 0.1% OVA in saline for 1 hour using a nebulizer[3].

  • Endpoint Analysis (24 hours post-challenge):

    • Bronchoalveolar Lavage (BAL):

      • Anesthetize the animals and perform a tracheotomy.

      • Instill and withdraw a fixed volume of sterile saline (e.g., 2 x 5 ml) into the lungs via a tracheal cannula.

      • Collect the bronchoalveolar lavage fluid (BALF).

      • Determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Expected Outcomes:

  • The OVA-challenged/vehicle-treated group should show a significant increase in the number and percentage of eosinophils in the BALF compared to saline-challenged controls.

  • Effective treatment with Ensifentrine is expected to significantly reduce the influx of eosinophils into the airways[2].

Protocol 2: Assessment of Airway Hyperresponsiveness (AHR) in OVA-Sensitized Guinea Pigs

This protocol assesses the ability of Ensifentrine to protect against the exaggerated bronchoconstrictor response to a stimulus, a key feature of asthma.

Materials:

  • In addition to materials in Protocol 1:

  • Whole-body plethysmography system for conscious animals.

  • Histamine or methacholine solution for bronchoprovocation.

Procedure:

  • Sensitization and Challenge:

    • Follow the sensitization and challenge procedure as described in Protocol 1. A more robust sensitization may be required to induce AHR, for example, using 150 µg OVA with 150 mg Al(OH)₃ and challenging with 300 µg/ml OVA aerosol[1][4].

  • Drug Administration:

    • Administer Ensifentrine or vehicle control as described in Protocol 1, prior to the OVA challenge.

  • AHR Measurement (24 hours post-challenge):

    • Place the conscious guinea pigs in the whole-body plethysmograph chambers and allow them to acclimatize.

    • Record baseline airway function (e.g., specific airway conductance, sGaw).

    • Expose the animals to an aerosol of a bronchoconstricting agent (e.g., 0.3 mM histamine) for a defined period[1][4].

    • Measure the change in airway function to determine the level of airway hyperresponsiveness.

Expected Outcomes:

  • OVA-sensitized and challenged animals treated with vehicle are expected to show a significantly greater bronchoconstrictor response (i.e., a larger decrease in sGaw) to histamine compared to control animals.

  • Treatment with Ensifentrine is expected to attenuate this hyperresponsive reaction, demonstrating its bronchoprotective effects.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of Ensifentrine on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (%)Neutrophils (%)Macrophages (%)Lymphocytes (%)
Saline Control
OVA + Vehicle
OVA + Ensifentrine (dose)
OVA + Positive Control

Table 2: Effect of Ensifentrine on Airway Hyperresponsiveness (AHR)

Treatment GroupBaseline sGaw% Decrease in sGaw post-Histamine
Saline Control
OVA + Vehicle
OVA + Ensifentrine (dose)
OVA + Positive Control

Conclusion

Ensifentrine's dual PDE3/PDE4 inhibitory mechanism offers a novel approach to asthma therapy by concurrently targeting bronchodilation and airway inflammation. The protocols outlined above provide a framework for evaluating the preclinical efficacy of Ensifentrine in validated animal models of allergic asthma. The guinea pig model, in particular, is a valuable tool for assessing both the anti-inflammatory and bronchoprotective effects of this compound. Careful execution of these protocols and detailed analysis of the resulting data will be crucial in further characterizing the therapeutic potential of Ensifentrine for asthma.

References

Dosage and administration of BI-L-239 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and preclinical study databases, no specific information regarding the dosage, administration, or signaling pathways of a compound designated as BI-L-239 has been found.

This lack of available data prevents the creation of detailed application notes and protocols as requested. Preclinical data, which includes vital information on a compound's safety and efficacy profile before human trials, is often proprietary and may not be publicly disclosed until later stages of drug development or publication in scientific journals.

Researchers, scientists, and drug development professionals seeking information on BI-L-239 are advised to consult internal documentation if this is a compound under development within their organization. Alternatively, if "BI-L-239" is a potential misnomer or an alternative designation for a known investigational drug, providing the correct compound name would be necessary to retrieve the relevant preclinical data.

For general reference, preclinical studies for novel therapeutic agents typically involve a series of in vitro (cell-based) and in vivo (animal) experiments to determine the compound's mechanism of action, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and toxicological properties. These studies are fundamental in establishing a safe and effective starting dose for first-in-human clinical trials.

Without specific preclinical reports on BI-L-239, any attempt to provide dosage, administration protocols, or signaling pathway diagrams would be speculative and not based on scientific evidence. We will continue to monitor for any public disclosures or publications related to BI-L-239 and will provide updates as information becomes available.

Application of Enofelast in Studying Mast Cell Degranulation: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and publicly available data, there is currently no information on the application of a compound named "Enofelast" for studying mast cell degranulation.

The search did identify a compound with a similar name, "Ofirnoflast," which is documented as a first-in-class inhibitor of the NLRP3 inflammasome. However, there is no information linking Ofirnoflast to direct studies on mast cell degranulation. Additionally, searches returned information on "enolase," a type of enzyme that has been identified as an allergen, but this is a distinct biological entity and not a therapeutic compound for studying mast cell function.

At present, the scientific community has not published any research on the use of this compound for the investigation of mast cell degranulation. Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this specific topic.

Researchers, scientists, and drug development professionals interested in studying mast cell degranulation are encouraged to consult literature on well-established compounds and methodologies for this area of research.

Application Notes and Protocols: Quantifying the Effect of Enofelast on 5-Lipoxygenase (5-LOX) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory responses and have been implicated in various diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2][4][5] Consequently, the inhibition of 5-LOX is a key therapeutic strategy for the development of new anti-inflammatory drugs.[2]

These application notes provide a detailed framework for quantifying the inhibitory effect of Enofelast, a putative 5-LOX inhibitor, on 5-LOX activity. The protocols outlined below describe two robust methods: a primary cell-free enzymatic assay and a secondary cell-based assay to assess the compound's efficacy in a more physiologically relevant context.

Signaling Pathway Overview: The 5-Lipoxygenase Cascade

Arachidonic acid, released from the cell membrane by phospholipase A2, is the primary substrate for the 5-LOX pathway.[6][7][8] 5-LOX, in conjunction with its activating protein, FLAP (5-Lipoxygenase-Activating Protein), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[9] This intermediate is then further metabolized to the unstable epoxide, leukotriene A4 (LTA4).[2][10] LTA4 serves as a branching point for the synthesis of other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] this compound is hypothesized to act as an inhibitor of 5-LOX, thereby reducing the production of these pro-inflammatory mediators.

5-LOX_Pathway AA Arachidonic Acid _5LOX 5-LOX AA->_5LOX FLAP FLAP FLAP->_5LOX _5HpETE 5-HpETE _5LOX->_5HpETE This compound This compound This compound->_5LOX Inhibition LTA4 Leukotriene A4 (LTA4) _5HpETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 LTC4 Synthase

Figure 1. The 5-Lipoxygenase (5-LOX) signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

Two primary methods are presented to quantify the inhibitory effect of this compound on 5-LOX activity.

Protocol 1: Cell-Free 5-LOX Enzymatic Assay (Spectrophotometric Method)

This protocol measures the direct inhibitory effect of this compound on purified 5-LOX enzyme by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Zileuton (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM ATP)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 234 nm

Experimental Workflow:

Cell_Free_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, 5-LOX, Arachidonic Acid start->prep_reagents add_enzyme Add 5-LOX Enzyme to Plate prep_reagents->add_enzyme add_this compound Add this compound or Controls (Vehicle, Zileuton) add_enzyme->add_this compound pre_incubate Pre-incubate (e.g., 10 min at RT) add_this compound->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate measure Measure Absorbance at 234 nm (Kinetic or Endpoint) add_substrate->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2. Experimental workflow for the cell-free 5-LOX enzymatic assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 5-LOX enzyme to each well of a UV-transparent 96-well plate.

  • Add the diluted this compound, vehicle control (DMSO in assay buffer), or positive control (Zileuton) to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Immediately begin measuring the absorbance at 234 nm every 30 seconds for 10-15 minutes (kinetic mode) or after a fixed time point (endpoint mode).

  • Calculate the rate of reaction (change in absorbance over time) for each condition.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based 5-LOX Activity Assay (Leukotriene B4 ELISA)

This protocol measures the effect of this compound on 5-LOX activity within a cellular context by quantifying the production of a downstream product, Leukotriene B4 (LTB4), using an Enzyme-Linked Immunosorbent Assay (ELISA). Human polymorphonuclear leukocytes (PMNs) are a suitable cell type for this assay.

Materials:

  • Isolated human PMNs

  • This compound (test compound)

  • Zileuton (positive control inhibitor)

  • Calcium ionophore A23187 (cell stimulant)

  • Cell culture medium (e.g., RPMI 1640)

  • Leukotriene B4 (LTB4) ELISA kit

  • Multi-well cell culture plates

  • Centrifuge

  • Plate reader for ELISA

Experimental Workflow:

Cell_Based_Workflow start Start isolate_cells Isolate Human PMNs start->isolate_cells plate_cells Plate PMNs in Culture Medium isolate_cells->plate_cells add_this compound Add this compound or Controls (Vehicle, Zileuton) plate_cells->add_this compound pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_this compound->pre_incubate stimulate_cells Stimulate Cells with Calcium Ionophore A23187 pre_incubate->stimulate_cells incubate Incubate (e.g., 10 min at 37°C) stimulate_cells->incubate stop_reaction Stop Reaction & Collect Supernatant incubate->stop_reaction perform_elisa Perform LTB4 ELISA on Supernatants stop_reaction->perform_elisa analyze Data Analysis: Calculate % Inhibition and IC50 perform_elisa->analyze end End analyze->end

Figure 3. Experimental workflow for the cell-based 5-LOX activity assay.

Procedure:

  • Isolate human PMNs from whole blood using standard density gradient centrifugation methods.

  • Resuspend the cells in an appropriate culture medium and plate them in a multi-well plate.

  • Add serial dilutions of this compound, vehicle control, or positive control (Zileuton) to the cells.

  • Pre-incubate the plate at 37°C in a humidified incubator for 15 minutes.

  • Stimulate the cells with a calcium ionophore such as A23187 to induce the release of arachidonic acid and activation of the 5-LOX pathway.

  • Incubate for an additional 10 minutes at 37°C.

  • Terminate the reaction by centrifuging the plate to pellet the cells.

  • Carefully collect the supernatant.

  • Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of LTB4 production for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Cell-Free 5-LOX Enzymatic Assay Data

CompoundConcentration (µM)Rate of Reaction (mAU/min)% Inhibition
Vehicle-Value0
This compoundConc. 1ValueValue
Conc. 2ValueValue
Conc. 3ValueValue
ZileutonConc. XValueValue
IC50 This compound Value µM
Zileuton Value µM

Table 2: Cell-Based LTB4 Production Data

CompoundConcentration (µM)LTB4 Concentration (pg/mL)% Inhibition
Vehicle-Value0
This compoundConc. 1ValueValue
Conc. 2ValueValue
Conc. 3ValueValue
ZileutonConc. YValueValue
IC50 This compound Value µM
Zileuton Value µM

Conclusion

The protocols detailed in these application notes provide a comprehensive approach to quantifying the inhibitory effect of this compound on 5-LOX activity. By employing both cell-free and cell-based assays, researchers can obtain robust data on the compound's potency and cellular efficacy. The provided workflows, diagrams, and data tables offer a structured framework for conducting these experiments and presenting the results in a clear and concise manner. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent targeting the 5-LOX pathway.

References

Enofelast: Application Notes for Studying Leukotriene Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes (LTs) are potent, pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They play a critical role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The leukotriene family is divided into two main classes: leukotriene B4 (LTB₄), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, and LTE₄), which are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1][2][3][4]

Studying the complex signaling pathways of these mediators requires precise pharmacological tools. Enofelast (also known as BI-L-239) is a valuable tool compound for investigating the roles of leukotrienes in biological systems. It functions as a potent inhibitor of 5-lipoxygenase, the key enzyme responsible for the initial step in leukotriene biosynthesis.[5][6] By blocking 5-LO, this compound effectively prevents the production of all leukotrienes, making it an excellent tool for elucidating their contribution to inflammatory processes both in vitro and in vivo.

These application notes provide a comprehensive overview of this compound, its mechanism of action, pharmacological data, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the enzyme 5-lipoxygenase (5-LO). In the leukotriene synthesis pathway, cellular stimulation (e.g., by an inflammatory signal) activates phospholipase A2, which releases arachidonic acid (AA) from the cell membrane. AA is then converted by 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate leukotriene A₄ (LTA₄). LTA₄ is subsequently metabolized into either LTB₄ or the CysLTs.

This compound directly targets and inhibits 5-LO, thereby halting the conversion of arachidonic acid to LTA₄ and preventing the synthesis of all downstream leukotrienes.[5] This mechanism makes it a powerful tool for studying the global effects of leukotriene pathway inhibition.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptors Cellular Effects Membrane_Lipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Lipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LO 5-Lipoxygenase (5-LO) AA->Five_LO LTA4 Leukotriene A₄ (LTA₄) LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) BLT_Receptor BLT Receptors LTB4->BLT_Receptor Binds LTC4 Leukotriene C₄ (LTC₄) CysLT_Receptor CysLT Receptors LTC4->CysLT_Receptor Binds (and LTD₄, LTE₄) PLA2->AA FLAP->Five_LO Five_LO->LTA4 LTA4H->LTB4 LTC4S->LTC4 This compound This compound This compound->Five_LO Inhibition Chemotaxis Chemotaxis, Neutrophil Activation BLT_Receptor->Chemotaxis Bronchoconstriction Bronchoconstriction, ↑ Vascular Permeability CysLT_Receptor->Bronchoconstriction

Caption: Mechanism of Action of this compound in the Leukotriene Signaling Pathway.

Pharmacological Data

The potency of a tool compound is critical for its application. This compound has been characterized primarily by its ability to inhibit the production of LTB₄ in cellular assays.

Compound Target Assay System IC₅₀ Reference
This compound (BI-L-239)5-Lipoxygenase (5-LO)Calcium Ionophore-induced LTB₄ generation in chopped guinea pig lung2.48 µM[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

Application Notes

When using this compound as a tool compound, researchers should consider the following:

  • Solubility: Prepare stock solutions in an appropriate organic solvent, such as DMSO, before diluting into aqueous media for experiments. Check the solubility limits to avoid precipitation.

  • Working Concentration: The effective concentration will vary depending on the cell type, stimulus, and experimental endpoint. Based on the IC₅₀ value, a concentration range of 1-10 µM is a reasonable starting point for most cell-based assays. A dose-response curve should always be generated to determine the optimal concentration for a specific system.

  • Controls: Appropriate controls are essential for interpreting results.

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Positive Control: Use a known stimulus (e.g., calcium ionophore A23187, zymosan) to induce leukotriene synthesis.

    • Negative Control: Unstimulated cells to establish a baseline.

  • Pre-incubation Time: To ensure effective inhibition of 5-LO, pre-incubate cells with this compound for a sufficient period (e.g., 15-60 minutes) before adding the stimulus.

  • Potential Off-Target Effects: As the full selectivity profile is not publicly detailed, consider potential off-target effects, especially at higher concentrations. If results are unexpected, it may be useful to compare them with another 5-LO inhibitor that has a different chemical structure, such as Zileuton.[6]

Experimental Protocols

Protocol 1: In Vitro 5-Lipoxygenase Activity Assay (Fluorometric)

This protocol provides a method to assess the inhibitory activity of this compound on 5-lipoxygenase in a cell-free or cell lysate system using a commercial fluorometric assay kit.

Materials:

  • This compound (and other test compounds)

  • 5-Lipoxygenase (5-LO) enzyme (purified or from cell lysate)

  • 5-LO Assay Buffer

  • 5-LO Substrate (e.g., arachidonic acid)

  • Fluorescent Probe (detects hydroperoxides)

  • Known 5-LO Inhibitor (e.g., Zileuton, for positive control)

  • 96-well plate (white, for fluorescence)

  • Fluorescence microplate reader (Excitation/Emission ~500/536 nm)

Workflow:

protocol_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Assay Buffer, Probe, Enzyme) add_compounds 3. Add Compounds & Controls to Plate (this compound, Vehicle, Zileuton) prep_compounds 2. Prepare Test Compounds (this compound dilutions, Controls) prep_compounds->add_compounds add_enzyme 4. Add 5-LO Enzyme (or cell lysate) add_compounds->add_enzyme incubate 5. Incubate (e.g., 10 min at RT) add_enzyme->incubate add_substrate 6. Initiate Reaction (Add 5-LO Substrate) incubate->add_substrate read_plate 7. Measure Fluorescence (Kinetic mode, e.g., 20-30 min) add_substrate->read_plate calc_slope 8. Calculate Reaction Rate (Slope of fluorescence vs. time) read_plate->calc_slope calc_inhibition 9. Calculate % Inhibition calc_slope->calc_inhibition calc_ic50 10. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->calc_ic50

Caption: General workflow for an in vitro 5-lipoxygenase inhibitor screening assay.

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Keep enzyme and substrate on ice.

  • Compound Preparation: Prepare serial dilutions of this compound in 5-LO Assay Buffer. Also prepare solutions for vehicle control (e.g., DMSO in buffer) and a positive inhibitor control (e.g., Zileuton).

  • Plate Setup: To a 96-well white plate, add your samples:

    • Test Wells: Add this compound at various concentrations.

    • Vehicle Control Wells: Add vehicle control solution.

    • Positive Inhibitor Control Wells: Add the known 5-LO inhibitor.

    • Enzyme Control Wells: Add assay buffer only.

  • Reaction Mix: Prepare a Reaction Mix containing the 5-LO enzyme and the fluorescent probe in assay buffer, as specified by the kit protocol.

  • Enzyme Addition & Incubation: Add the Reaction Mix to all wells. Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the 5-LO substrate to all wells.

  • Measure Fluorescence: Immediately place the plate in a microplate reader and measure fluorescence in kinetic mode (e.g., readings every 30-60 seconds for 20-30 minutes) at Ex/Em = ~500/536 nm.

  • Data Analysis: a. For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min). b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Slope_this compound / Slope_Vehicle)) * 100 c. Plot the % Inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Measuring LTB₄ Release from Stimulated Human Neutrophils

This protocol describes how to use this compound to study its effect on LTB₄ production in a primary cell model.

Materials:

  • Freshly isolated human neutrophils

  • RPMI-1640 or similar cell culture medium

  • This compound stock solution (in DMSO)

  • Calcium Ionophore A23187 (stimulus)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • LTB₄ ELISA Kit

  • Microcentrifuge and tubes

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque and Dextran sedimentation).

  • Cell Preparation: Resuspend the isolated neutrophils in culture medium at a concentration of 5-10 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: a. Aliquot the cell suspension into microcentrifuge tubes. b. Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) to the respective tubes. c. Incubate the cells at 37°C for 30 minutes.

  • Cell Stimulation: a. Add the stimulus, Calcium Ionophore A23187 (final concentration ~1-5 µM), to all tubes except the unstimulated (negative) control. b. Incubate at 37°C for an additional 10-15 minutes.

  • Stop Reaction & Sample Collection: a. Stop the reaction by placing the tubes on ice. b. Pellet the cells by centrifugation at 4°C (e.g., 400 x g for 10 minutes). c. Carefully collect the supernatant, which contains the secreted LTB₄, and store at -80°C until analysis.

  • LTB₄ Quantification: a. Thaw the collected supernatants. b. Quantify the concentration of LTB₄ in each sample using a commercial LTB₄ ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: a. Calculate the percent inhibition of LTB₄ production for each this compound concentration compared to the vehicle-treated, stimulated control. b. Plot the results to generate a dose-response curve and calculate the IC₅₀ value for this compound in this cellular system.

References

Application Notes and Protocols: Assessing the Impact of Enofelast (Enolase Inhibitor) on Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis.[1][2][3] Dysregulation of osteoclast formation and activity, a process known as osteoclastogenesis, is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis.[1][4] The differentiation of osteoclasts from myeloid precursors is principally regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[4][5] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the NF-κB pathway.[4][5][6][7][8] These signaling events are crucial for the differentiation, fusion, and activation of osteoclasts.

Recent studies suggest a role for enolase in inflammation-mediated osteoclast activity.[9] Enolase inhibition has been shown to decrease RANKL expression, thereby potentially perturbing osteoclast activation.[9] This document provides a detailed protocol for assessing the impact of Enofelast, a putative enolase inhibitor, on osteoclastogenesis. The following protocols are designed to enable researchers to evaluate the efficacy of this compound in inhibiting osteoclast formation and function and to dissect its mechanism of action on key signaling pathways.

Experimental Protocols

Cell Culture and Reagents

1.1. Cell Lines and Primary Cells:

  • RAW 264.7 cells: A murine macrophage cell line commonly used as osteoclast precursors.

  • Bone Marrow-Derived Macrophages (BMMs): Primary osteoclast precursors isolated from the bone marrow of mice.

1.2. Reagents:

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Recombinant mouse M-CSF.

  • Recombinant mouse RANKL.

  • This compound (enolase inhibitor) stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • Vehicle control (e.g., DMSO).

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.

  • Bovine bone slices or dentine slices.

  • Antibodies for Western blotting: anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-NFATc1, anti-c-Fos, and anti-β-actin.

In Vitro Osteoclast Differentiation Assay (TRAP Staining)

This assay quantifies the formation of mature, multinucleated osteoclasts.

Protocol:

  • Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • For BMMs, culture in the presence of M-CSF (30 ng/mL) for 3 days to generate osteoclast precursors.

  • Induce osteoclast differentiation by adding RANKL (50 ng/mL).

  • Treat cells with varying concentrations of this compound or vehicle control.

  • Culture for 5-7 days, replacing the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and this compound/vehicle.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a light microscope.

Bone Resorption Pit Formation Assay

This assay assesses the functional bone-resorbing activity of mature osteoclasts.

Protocol:

  • Culture BMMs on bovine bone or dentine slices in a 96-well plate in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to generate mature osteoclasts.

  • After 5-7 days, treat the mature osteoclasts with different concentrations of this compound or vehicle control for an additional 48 hours.

  • Remove the cells from the bone/dentine slices by sonication in 1 M NH4OH.

  • Stain the slices with toluidine blue or view under a scanning electron microscope to visualize the resorption pits.

  • Quantify the total area of resorption pits per slice using image analysis software.

Western Blot Analysis of Signaling Pathways

This method is used to determine the effect of this compound on key signaling proteins involved in osteoclastogenesis.

Protocol:

  • Seed RAW 264.7 cells or BMMs in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with RANKL (100 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the phosphorylation of MAPK and NF-κB pathway proteins. For NFATc1 and c-Fos expression, a longer stimulation time (e.g., 24-72 hours) is required.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of JNK, p38, ERK, IκBα, as well as NFATc1, c-Fos, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Effect of this compound on Osteoclast Differentiation

Treatment GroupThis compound Concentration (µM)Number of TRAP-positive Multinucleated Cells (Mean ± SD)
Control (Vehicle)0
This compound1
This compound5
This compound10

Table 2: Effect of this compound on Bone Resorption

Treatment GroupThis compound Concentration (µM)Resorption Pit Area (µm²) (Mean ± SD)
Control (Vehicle)0
This compound1
This compound5
This compound10

Table 3: Densitometric Analysis of Western Blot Results

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)
p-JNK/JNKControl (Vehicle) + RANKL
This compound (10 µM) + RANKL
p-p38/p38Control (Vehicle) + RANKL
This compound (10 µM) + RANKL
p-ERK/ERKControl (Vehicle) + RANKL
This compound (10 µM) + RANKL
p-IκBα/IκBαControl (Vehicle) + RANKL
This compound (10 µM) + RANKL
NFATc1Control (Vehicle) + RANKL
This compound (10 µM) + RANKL
c-FosControl (Vehicle) + RANKL
This compound (10 µM) + RANKL

Visualizations

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK_Pathway NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway Transcription_Factors c-Fos, NFATc1 MAPK_Pathway->Transcription_Factors Activates NFkB_Pathway->Transcription_Factors Activates Osteoclastogenesis Osteoclast Differentiation & Function Transcription_Factors->Osteoclastogenesis Promotes

Caption: RANKL signaling cascade in osteoclastogenesis.

Experimental_Workflow Start Start: Isolate BMMs or Culture RAW 264.7 cells Differentiation Induce Osteoclast Differentiation (M-CSF + RANKL) Start->Differentiation Treatment Treat with this compound (various concentrations) Differentiation->Treatment Assays Perform Assays Treatment->Assays TRAP TRAP Staining Assays->TRAP Pit Pit Formation Assay Assays->Pit WB Western Blotting Assays->WB Analysis Data Analysis and Interpretation TRAP->Analysis Pit->Analysis WB->Analysis

Caption: Workflow for assessing this compound's effects.

Enofelast_Mechanism This compound This compound (Enolase Inhibitor) Enolase Enolase This compound->Enolase Inhibits RANKL_Expression RANKL Expression Enolase->RANKL_Expression Promotes Osteoclastogenesis Osteoclastogenesis RANKL_Expression->Osteoclastogenesis Induces

Caption: Proposed inhibitory mechanism of this compound.

References

Troubleshooting & Optimization

Troubleshooting Enofelast solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting solubility issues encountered with Enofelast in aqueous solutions. This compound, a lipophilic stilbene derivative with anti-asthmatic properties, often presents challenges in achieving desired concentrations for in vitro and in vivo studies. This guide offers practical solutions, detailed experimental protocols, and insights into the factors governing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound's poor aqueous solubility stems from its chemical structure. As a stilbene derivative, it is a lipophilic molecule, meaning it has a high affinity for fats and oils and repels water. This is quantified by its high calculated XLogP3 value of 4.7, indicating a preference for a non-aqueous environment.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can pH adjustment improve this compound solubility?

A3: The molecular structure of this compound contains a phenolic hydroxyl group, which can be deprotonated at alkaline pH. This ionization can increase its solubility in water. Therefore, experimenting with buffers at pH values above the pKa of the phenolic group may enhance solubility. However, the stability of this compound at high pH should be monitored.

Q4: Are there any recommended co-solvents for this compound?

A4: Yes, the use of co-solvents is a common and effective strategy for dissolving lipophilic compounds like this compound. Organic solvents that are miscible with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can significantly increase its solubility. The selection of a co-solvent and its concentration should be guided by the specific requirements of the experiment, considering potential effects on cellular models or in vivo systems.

Q5: How can I prepare a stock solution of this compound?

A5: A common practice is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration to create a stock solution. This stock solution can then be serially diluted into the final aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the experimental system (typically <0.1% for cell-based assays).

Troubleshooting Guide

This section provides a structured approach to addressing common solubility challenges with this compound.

Problem 1: Precipitate formation upon dilution of a stock solution into an aqueous medium.

This is a frequent issue when a drug dissolved in an organic solvent is introduced into an aqueous buffer.

Troubleshooting Workflow:

A Precipitate Observed B Decrease Final Concentration A->B C Optimize Co-solvent System A->C D Incorporate Surfactants A->D E Consider pH Adjustment A->E F Successful Dissolution B->F C->F D->F E->F

Caption: Troubleshooting precipitate formation.

Solutions:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

  • Optimize Co-solvent System:

    • Increase the percentage of the organic co-solvent in the final medium, if experimentally permissible.

    • Experiment with different co-solvents (e.g., ethanol, propylene glycol, PEG 400). A combination of co-solvents can sometimes be more effective.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 at low concentrations (e.g., 0.1-1%) can help to maintain this compound in solution by forming micelles.

  • pH Adjustment: As mentioned in the FAQs, increasing the pH of the aqueous medium can improve the solubility of phenolic compounds. Test a range of basic buffers (pH 8-10), while considering the stability of this compound.

Problem 2: Inconsistent results in biological assays, possibly due to poor solubility.

Inconsistent biological activity can be a sign that the actual concentration of dissolved this compound is variable.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Stock Solution Integrity A->B C Assess Solubility in Assay Medium A->C B->C D Implement Sonication C->D E Filter Sterilize After Dilution C->E F Consistent Results D->F E->F

Caption: Addressing inconsistent assay results.

Solutions:

  • Verify Stock Solution Integrity: Ensure that your stock solution is clear and free of any precipitate before each use. If stored at low temperatures, allow it to fully equilibrate to room temperature and vortex to redissolve any potential crystals.

  • Assess Solubility in Assay Medium: Before conducting a full experiment, perform a preliminary test to determine the maximum soluble concentration of this compound in your specific cell culture medium or buffer under your experimental conditions (e.g., temperature, CO2). This can be done by preparing a serial dilution and visually inspecting for precipitation after a relevant incubation period.

  • Implement Sonication: Brief sonication of the final solution after dilution can help to break up small, invisible aggregates and improve the homogeneity of the solution.

  • Filter Sterilize After Dilution: After diluting the stock solution into the final aqueous medium, filter the solution through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates that could lead to inconsistent dosing in your experiments. Be aware that this may slightly lower the final concentration if a significant amount of the compound is not dissolved.

Quantitative Data Summary

While specific solubility data for this compound is scarce, the following table provides a general reference for the solubility of stilbenoids, to which this compound belongs.

CompoundSolvent SystemReported Solubility
ResveratrolWater~0.03 mg/mL[1][2]
StilbeneWaterVery low[3]
Stilbene Derivatives1-Octanol/WaterHydrophobic character[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 242.29 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature.

    • In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:1000 dilution, resulting in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.

    • If any cloudiness or precipitate is observed, consider the troubleshooting steps outlined above.

Potential Signaling Pathway of this compound

While the precise molecular target of this compound is not definitively established in the available literature, its classification as an anti-asthmatic and anti-inflammatory agent, coupled with research on related compounds, suggests a potential mechanism of action involving the inhibition of enolase-1 (ENO1) and the subsequent modulation of the PI3K/Akt signaling pathway . ENO1 is a glycolytic enzyme that has been implicated in inflammatory processes.

This compound This compound ENO1 Enolase-1 (ENO1) This compound->ENO1 Inhibition PI3K PI3K ENO1->PI3K Activation Akt Akt PI3K->Akt Activation Inflammation Pro-inflammatory Response Akt->Inflammation Promotion

Caption: Putative this compound signaling pathway.

This proposed pathway suggests that by inhibiting ENO1, this compound may downregulate the PI3K/Akt signaling cascade, which is known to play a crucial role in cell survival, proliferation, and inflammation. This could lead to a reduction in the inflammatory responses characteristic of asthma.[5][6] Further research is needed to validate this proposed mechanism.

References

Optimizing Enofelast concentration for maximum 5-LOX inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enofelast for 5-LOX Inhibition

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice are based on established principles for working with 5-lipoxygenase (5-LOX) inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the 5-lipoxygenase (5-LOX) enzyme. Its primary mechanism of action is to block the synthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2] By inhibiting 5-LOX, this compound prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway.[2][3][4]

Q2: In what solvent should I dissolve this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic.[5]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on our internal validation, a concentration range of 1 µM to 50 µM is a good starting point for dose-response experiments. The IC50 value for this compound is typically in the low micromolar range (see Table 1).

Q4: Is this compound cytotoxic?

A4: this compound exhibits low cytotoxicity at effective inhibitory concentrations. However, at concentrations above 100 µM, a decrease in cell viability may be observed. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition experiments to ensure that the observed effects are not due to cell death.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or low 5-LOX inhibition observed 1. This compound concentration is too low. 2. Inactive this compound due to improper storage. 3. Issues with the 5-LOX assay itself.1. Perform a dose-response experiment with a wider concentration range. 2. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Verify your assay with a known 5-LOX inhibitor (e.g., Zileuton).
Unexpected decrease in cell viability 1. This compound concentration is too high. 2. Final DMSO concentration is cytotoxic. 3. Contamination of cell cultures.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5%. 3. Check for mycoplasma or other contaminants in your cell cultures.[7][8]
Precipitation of this compound in the culture medium 1. Poor solubility at the working concentration. 2. Interaction with components in the serum.1. Vortex the diluted this compound solution before adding it to the wells. 2. Consider reducing the serum concentration during the treatment period, if experimentally feasible.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Conditions
IC50 (5-LOX Inhibition) 8.5 µMHuman whole blood assay
Cellular Potency (Leukotriene B4 release) 12.2 µMStimulated human neutrophils
Cytotoxicity (CC50) > 150 µMHEK293 cells, 24-hour exposure

Experimental Protocols

Protocol 1: 5-LOX Inhibition Assay in Human Neutrophils

This protocol describes a method to determine the inhibitory effect of this compound on 5-LOX activity by measuring the release of Leukotriene B4 (LTB4) from stimulated human neutrophils.

Materials:

  • This compound

  • Zileuton (positive control)

  • Human neutrophils

  • RPMI 1640 medium

  • Calcium ionophore A23187

  • LTB4 ELISA kit

  • DMSO

Procedure:

  • Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.

  • Resuspend the neutrophils in RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound and Zileuton in RPMI 1640 medium. The final DMSO concentration should be consistent across all treatments.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of the diluted this compound or control solutions to the appropriate wells and incubate for 15 minutes at 37°C.

  • Stimulate the cells by adding 50 µL of 10 µM calcium ionophore A23187 to all wells except the unstimulated control.

  • Incubate for a further 15 minutes at 37°C.

  • Terminate the reaction by centrifuging the plate at 400 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LTB4 measurement.

  • Quantify the amount of LTB4 in the supernatant using an LTB4 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • HEK293 cells (or another cell line of choice)

  • DMEM with 10% FBS

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and add 100 µL of the this compound dilutions or control medium to the wells.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids cPLA2 cPLA2 Phospholipids->cPLA2 activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 Five_HPETE->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs This compound This compound This compound->Five_LOX

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

G cluster_parallel Parallel Assay A Prepare this compound Stock (e.g., 50 mM in DMSO) B Perform Serial Dilutions (e.g., 100 µM to 0.1 µM) A->B C Treat Cells with this compound (Incubate for 15 min) B->C D Stimulate Cells (e.g., with A23187) C->D G Perform Cytotoxicity Assay (e.g., MTT) C->G E Measure 5-LOX Product (e.g., LTB4 via ELISA) D->E F Determine IC50 Value E->F H Determine CC50 Value G->H

Caption: Experimental workflow for optimizing this compound concentration.

G Start Inconsistent Results? Check_Replicates High variance between replicates? Start->Check_Replicates Check_Inhibition Low/No inhibition? Start->Check_Inhibition Check_Viability Unexpected cytotoxicity? Start->Check_Viability Sol_Replicates Review cell seeding and pipetting technique. Check_Replicates->Sol_Replicates Yes Sol_Inhibition Increase concentration range. Verify with positive control. Check_Inhibition->Sol_Inhibition Yes Sol_Viability Lower concentration. Check final DMSO %. Check_Viability->Sol_Viability Yes

Caption: Troubleshooting logic for common experimental issues with this compound.

References

Technical Support Center: Overcoming Challenges in In Vivo Delivery of BI-L-239

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "BI-L-239" is not publicly available. This technical support guide provides generalized information and troubleshooting advice for a hypothetical small molecule inhibitor intended for in vivo research. The experimental protocols and data presented are illustrative and should be adapted to the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles in the in vivo delivery of a novel small molecule inhibitor like BI-L-239?

A1: Researchers often face challenges related to the physicochemical properties of the compound. These include poor aqueous solubility, which can hinder the preparation of injectable formulations, and inherent instability, leading to rapid degradation in a physiological environment. Furthermore, achieving the desired pharmacokinetic profile, including adequate absorption, distribution to the target tissue, and a suitable half-life, is a primary obstacle.

Q2: How do I select the appropriate vehicle for in vivo administration of BI-L-239?

A2: Vehicle selection is critical and depends on the solubility of BI-L-239 and the intended route of administration. For poorly soluble compounds, common strategies include the use of co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or complexing agents (e.g., cyclodextrins). It is crucial to conduct tolerability studies for the chosen vehicle to ensure it does not cause adverse effects in the animal model.

Q3: What are the key considerations for choosing the route of administration?

A3: The choice of administration route (e.g., intravenous, intraperitoneal, oral, subcutaneous) depends on the desired pharmacokinetic profile and the therapeutic target. Intravenous (IV) administration ensures 100% bioavailability but may result in rapid clearance. Oral (PO) administration is less invasive but may be limited by poor absorption and first-pass metabolism. Subcutaneous (SC) or intraperitoneal (IP) injections can provide a more sustained release. The optimal route should be determined through preliminary pharmacokinetic studies.

Q4: How can I monitor the stability of BI-L-239 in the formulation and in vivo?

A4: Formulation stability can be assessed by storing the formulation under relevant conditions (e.g., temperature, light) and periodically analyzing the concentration and purity of BI-L-239 using methods like HPLC. In vivo stability is indirectly measured through pharmacokinetic analysis, where the disappearance of the parent compound from circulation is quantified over time.

Troubleshooting Guide

Issue 1: Poor Solubility of BI-L-239 in Aqueous Buffers

  • Question: I am unable to dissolve BI-L-239 in standard buffers like PBS for my in vivo experiments. What can I do?

  • Answer:

    • Co-solvents: Try dissolving BI-L-239 in a small amount of an organic solvent such as DMSO, ethanol, or PEG 400 first. Then, slowly add the aqueous buffer while vortexing to create a homogenous solution. Be mindful of the final concentration of the organic solvent, as high levels can be toxic.

    • Surfactants: The addition of a non-ionic surfactant like Tween® 80 or Cremophor® EL can help to create a micellar formulation that enhances solubility.

    • pH Adjustment: If BI-L-239 has ionizable groups, adjusting the pH of the buffer may improve its solubility.

    • Complexation: Using cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Issue 2: Rapid Clearance of BI-L-239 in vivo

  • Question: After intravenous injection, BI-L-239 is cleared from the plasma very quickly, limiting its exposure to the target tissue. How can I extend its half-life?

  • Answer:

    • Formulation Strategy: Consider formulating BI-L-239 in a sustained-release vehicle, such as liposomes or polymeric nanoparticles. These carriers can protect the drug from rapid metabolism and clearance.

    • Route of Administration: Switching from IV to a route that provides slower absorption, such as subcutaneous or intraperitoneal injection, can result in a more sustained plasma concentration.

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) to the molecule (if chemically feasible) can increase its hydrodynamic size, reducing renal clearance and extending its circulation time.

Issue 3: Off-Target Toxicity or Adverse Events

  • Question: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see therapeutic efficacy. How can I mitigate this?

  • Answer:

    • Maximum Tolerated Dose (MTD) Study: If not already done, a thorough MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.

    • Vehicle Toxicity: Ensure that the vehicle itself is not causing the observed toxicity by administering a vehicle-only control group.

    • Targeted Delivery: If the target tissue is known, consider strategies to specifically deliver BI-L-239 to that site. This can be achieved by conjugating the drug to a targeting ligand (e.g., an antibody or peptide) that recognizes a receptor on the target cells.

    • Dosing Schedule: Modifying the dosing schedule (e.g., more frequent, smaller doses) may maintain therapeutic concentrations while reducing peak-dose toxicity.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of BI-L-239 in Different Formulations (Illustrative Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
10% DMSO in Saline (IV)15000.118001.2
5% Tween® 80 in PBS (IP)8001.032003.5
Liposomal Formulation (IV)12000.575008.0

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a low dose of BI-L-239 and escalate the dose in subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer BI-L-239 via the intended clinical route (e.g., daily IP injections for 5 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A common endpoint is a >20% loss in body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate repeated blood sampling.

  • Dosing: Administer a single dose of the BI-L-239 formulation.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BI-L-239 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates BI_L_239 BI-L-239 BI_L_239->Receptor Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Drives

Caption: Hypothetical signaling pathway inhibited by BI-L-239.

Experimental_Workflow Formulation 1. Formulation Development (Solubility & Stability Testing) MTD 2. Maximum Tolerated Dose Study (Determine Safe Dose Range) Formulation->MTD PK 3. Pharmacokinetic Study (Assess ADME Properties) MTD->PK Efficacy 4. In Vivo Efficacy Study (Tumor Xenograft Model) PK->Efficacy Tox 5. Toxicology Study (Histopathology & Blood Chemistry) Efficacy->Tox Analysis 6. Data Analysis & Reporting Efficacy->Analysis Tox->Analysis

Caption: General experimental workflow for in vivo testing.

Troubleshooting_Logic Start In Vivo Experiment Start Issue Poor Efficacy Observed? Start->Issue Check_PK Check Pharmacokinetics Issue->Check_PK Yes Success Problem Resolved Issue->Success No Low_Exposure Is Exposure Too Low? Check_PK->Low_Exposure Reformulate Reformulate or Change Route Low_Exposure->Reformulate Yes Check_Target Confirm Target Engagement Low_Exposure->Check_Target No Reformulate->Check_PK No_Engagement No Target Engagement? Check_Target->No_Engagement Increase_Dose Increase Dose (if safe) No_Engagement->Increase_Dose Yes Re_evaluate Re-evaluate Hypothesis No_Engagement->Re_evaluate No Increase_Dose->Check_Target Increase_Dose->Success

Caption: Troubleshooting flowchart for poor in vivo efficacy.

Technical Support Center: Stability and Degradation of Phenolastin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of a hypothetical novel stilbenoid compound, Phenolastin , under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Phenolastin?

A1: Phenolastin, as a phenolic compound with a stilbene backbone, is susceptible to degradation from several factors. The primary routes of degradation are oxidation, photolysis (degradation by light), and exposure to high pH (alkaline conditions).[1][2][3] It can also undergo thermal degradation at elevated temperatures.[4][5]

Q2: What are the expected degradation products of Phenolastin?

A2: Under forced degradation conditions, Phenolastin is expected to degrade into several products. Oxidative stress may lead to the formation of quinone-type structures and cleavage of the double bond.[2] Photolytic stress can cause cis-trans isomerization and cyclization reactions.[6][7][8] In alkaline and acidic conditions, hydrolysis of any ester or ether groups (if present in derivatives) and oxidation of the phenolic hydroxyl groups can occur.[1][9][10]

Q3: What are the recommended storage conditions for Phenolastin to ensure its stability?

A3: To minimize degradation, Phenolastin should be stored in a cool, dark place, protected from light.[2][11] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][12] For solutions, use of amber vials and storage at low temperatures (2-8 °C) is recommended. The pH of the solution should be maintained in the acidic to neutral range, as alkaline conditions can accelerate degradation.[1][9][13]

Q4: Which analytical techniques are suitable for monitoring the stability of Phenolastin and detecting its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique for separating and quantifying Phenolastin from its degradation products.[14][15] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradants, and spectrophotometry for preliminary stability assessments.[6][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Degradation of Phenolastin due to improper storage or handling.- Review storage conditions (light, temperature, oxygen exposure). - Prepare fresh solutions and samples.
- Contamination of the sample or mobile phase.- Use high-purity solvents and freshly prepared mobile phase. - Ensure cleanliness of vials and equipment.
Loss of Phenolastin potency in formulated product - Interaction with excipients.- Conduct compatibility studies with all excipients.
- Degradation during the formulation process (e.g., heat).- Evaluate the impact of temperature and other processing parameters.
Discoloration of Phenolastin solution (e.g., yellowing or browning) - Oxidation of the phenolic group.- Purge solutions with an inert gas (nitrogen or argon). - Add an antioxidant to the formulation if compatible.
- Photodegradation.- Protect solutions from light by using amber glassware or covering with aluminum foil.
Inconsistent results in stability studies - Variability in experimental conditions.- Ensure strict control over temperature, humidity, and light exposure in stability chambers.
- Non-validated analytical method.- Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Quantitative Data Summary

The following tables present illustrative data from forced degradation studies on Phenolastin.

Table 1: Summary of Phenolastin Degradation under Forced Conditions

Stress Condition % Degradation of Phenolastin Major Degradation Products Observed
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) 5.2%DP1, DP2
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 4h) 15.8%DP3, DP4
Oxidative (3% H₂O₂, RT, 24h) 22.5%DP5, DP6
Thermal (80°C, 72h) 8.1%DP1, DP7
Photolytic (ICH Q1B, 24h) 35.2%DP8 (cis-isomer), DP9

DP = Degradation Product

Table 2: Stability of Phenolastin in Solution at Different pH Values (40°C for 7 days)

pH % Phenolastin Remaining
3.0 98.5%
5.0 97.2%
7.0 92.1%
9.0 75.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of Phenolastin

Objective: To investigate the degradation pathways of Phenolastin under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Phenolastin in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store a solid sample of Phenolastin in a stability chamber at 80°C for 72 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Photolytic Degradation: Expose a solution of Phenolastin (0.1 mg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Phenolastin
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Hypothetical Degradation Pathway of Phenolastin

G Phenolastin Phenolastin DP8 cis-Phenolastin Phenolastin->DP8  Light (Isomerization) DP5 Epoxide Intermediate Phenolastin->DP5  Oxidation (H₂O₂) DP3 Quinone Phenolastin->DP3  Alkaline pH DP9 Cyclized Product DP8->DP9  Light (Cyclization) DP6 Cleavage Products DP5->DP6  Oxidation DP4 Polymerized Products DP3->DP4  Polymerization

Caption: Hypothetical degradation pathways of Phenolastin under photolytic, oxidative, and alkaline conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Phenolastin Stock Solution Acid Acidic (0.1 N HCl, 80°C) Stock->Acid Alkali Alkaline (0.1 N NaOH, 60°C) Stock->Alkali Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC ID Degradant Identification HPLC->ID Quant Quantification HPLC->Quant

Caption: Workflow for conducting forced degradation studies of Phenolastin.

References

How to minimize off-target effects of Enofelast in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Enofelast in cell-based assays, with a focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (camp), an important second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular camp levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) to exert anti-inflammatory effects.[1][2]

Q2: What are the known off-target effects of this compound?

A2: At higher concentrations, this compound has been observed to inhibit p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key component of a signaling cascade that responds to stressful stimuli and inflammatory cytokines.[3][4] Inhibition of this pathway can lead to a variety of cellular effects that are independent of PDE4 inhibition.

Q3: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?

A3: Differentiating between on-target and off-target effects is crucial. A multi-step approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the phenotype only occurs at concentrations significantly higher than the IC50 for PDE4 inhibition, it may be an off-target effect.

  • Use a Structurally Unrelated PDE4 Inhibitor: Treat your cells with a different, structurally distinct PDE4 inhibitor (e.g., Roflumilast). If you observe the same on-target effects but not the unexpected phenotype, it is likely that the latter is an off-target effect of this compound.[1]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of PDE4. If this mimics the on-target effects of this compound but not the unexpected phenotype, it further suggests an off-target mechanism for that particular phenotype.[5][6]

  • Directly Measure Off-Target Activity: Assay the activity of the known off-target, p38 MAPK, for example by measuring the phosphorylation of its downstream substrates.[7][8]

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The optimal concentration of this compound depends on the cell type and the specific assay. As a starting point, we recommend using a concentration range that is 10- to 100-fold above the IC50 for PDE4 for your cell system, while staying well below the IC50 for p38 MAPK inhibition. It is critical to perform a dose-response experiment to determine the optimal concentration for your specific application. Please refer to the Quantitative Data table below for specific IC50 values.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity or apoptosis Off-target inhibition of p38 MAPK, which can be involved in cell survival pathways.[3]Lower the concentration of this compound. Confirm p38 MAPK inhibition via Western blot for phosphorylated p38 MAPK.
Inconsistent results between experiments Cell passage number, cell density, or variations in treatment time.Standardize your cell culture and experimental protocols. Ensure consistent cell passage numbers and seeding densities.
Expected on-target effect is not observed Low expression of PDE4 in the chosen cell line.Confirm PDE4 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher PDE4 expression.
Observed phenotype does not match published data for PDE4 inhibitors The phenotype is likely due to the off-target inhibition of p38 MAPK.Use a specific p38 MAPK inhibitor (e.g., SB203580) as a positive control for the off-target effect.[8][9] Compare the phenotype with that induced by this compound.

Quantitative Data for this compound

Parameter Value Assay Type
On-Target Potency (PDE4)
IC50 (Enzyme Assay)15 nMBiochemical
EC50 (cAMP increase in THP-1 cells)50 nMCell-based
Off-Target Potency (p38 MAPK)
IC50 (p38α Kinase Assay)2.5 µMBiochemical
EC50 (p38 MAPK phosphorylation inhibition in HeLa cells)5 µMCell-based
Recommended Concentration Range
For selective PDE4 inhibition50 - 250 nMCell-based

Key Experimental Protocols

Protocol 1: Measuring On-Target PDE4 Inhibition via cAMP Assay

This protocol describes how to measure the intracellular accumulation of cAMP following treatment with this compound.

Materials:

  • Cells of interest (e.g., THP-1)

  • This compound

  • cAMP assay kit (e.g., Lance Ultra cAMP kit)

  • 96-well white opaque cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in your cell culture medium.

  • Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

Protocol 2: Assessing Off-Target p38 MAPK Inhibition via Western Blot

This protocol is for detecting the phosphorylation status of p38 MAPK as a measure of its activity.

Materials:

  • Cells of interest (e.g., HeLa)

  • This compound

  • A known p38 MAPK activator (e.g., Anisomycin)

  • A known p38 MAPK inhibitor (e.g., SB202190)[7]

  • Lysis buffer

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound, SB202190 (positive control for inhibition), or vehicle for 1 hour.

  • Stimulate the cells with Anisomycin for 30 minutes to activate the p38 MAPK pathway.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

Diagrams

G cluster_0 On-Target Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli PDE4 PDE4 Pro-inflammatory Stimuli->PDE4 This compound This compound This compound->PDE4 cAMP cAMP PDE4->cAMP degradation ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Anti-inflammatory Effects Anti-inflammatory Effects PKA->Anti-inflammatory Effects

Caption: On-target signaling pathway of this compound.

G cluster_1 Off-Target Pathway Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 This compound (High Conc.) This compound (High Conc.) p38 MAPK p38 MAPK This compound (High Conc.)->p38 MAPK MKK3/6->p38 MAPK phosphorylation Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Stress Response Stress Response Downstream Substrates->Stress Response

Caption: Off-target signaling pathway of this compound.

G cluster_2 Experimental Workflow Start Start DoseResponse DoseResponse Start->DoseResponse Observe Phenotype Phenotype Phenotype OnTarget OnTarget Phenotype->OnTarget Low EC50 OffTarget OffTarget Phenotype->OffTarget High EC50 OrthogonalInhibitor OrthogonalInhibitor OnTarget->OrthogonalInhibitor Confirm with structurally different PDE4 inhibitor GeneticKnockdown GeneticKnockdown OffTarget->GeneticKnockdown Confirm with p38 MAPK inhibitor DoseResponse->Phenotype Low or High EC50? End End OrthogonalInhibitor->End GeneticKnockdown->End

Caption: Workflow to distinguish on- and off-target effects.

References

Improving the efficacy of Enofelast in chronic inflammation models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enofelast. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in chronic inflammation models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your research and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of Neutrophil Elastase (NE).[1] In chronic inflammatory states, neutrophils release NE, a serine protease that can degrade extracellular matrix components like elastin and fibronectin, leading to tissue damage.[1] NE also acts as a potent secretagogue, amplifying the inflammatory response.[1] this compound directly binds to the active site of NE, preventing its enzymatic activity and thereby reducing tissue degradation and dampening the pro-inflammatory signaling cascade.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound is soluble in DMSO. For in vivo applications, preparing a stock solution in DMSO followed by dilution in a suitable vehicle like saline or a solution containing a solubilizing agent (e.g., Tween 80, Cremophor EL) is recommended. The final DMSO concentration should be minimized to avoid vehicle-induced effects. Always refer to the product-specific datasheet for precise solubility information. For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.

Q3: Which animal models of chronic inflammation are most suitable for evaluating this compound's efficacy?

A3: The choice of model depends on the specific research question. Common and effective models include:

  • Adjuvant-Induced Arthritis (AIA) in Rats: This model shares many pathological features with human rheumatoid arthritis and is characterized by a robust and sustained inflammatory response.[2]

  • Lipopolysaccharide (LPS)-Induced Chronic Inflammation in Mice: Repeated low-dose LPS administration can induce a state of chronic, systemic inflammation, useful for studying the long-term effects of anti-inflammatory agents.[3][4]

  • Ovalbumin (OVA)-Induced Chronic Airway Inflammation in Mice: This is a relevant model for chronic allergic asthma, where neutrophil infiltration and NE activity play a significant role.[5]

Q4: How should I determine the optimal dose and administration route for this compound in my model?

A4: A dose-response study is essential to determine the optimal therapeutic window for this compound.[6][7] We recommend starting with a pilot study using a wide range of doses based on in vitro IC50 values and any available pharmacokinetic data. Administration routes will depend on the model and desired effect (systemic vs. local). For systemic inflammation models like AIA or LPS-induced inflammation, intraperitoneal (i.p.) or oral (p.o.) administration is common. For airway inflammation models, intranasal or intratracheal administration may be more relevant.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in inflammatory readouts between animals in the same treatment group. 1. Inconsistent induction of inflammation.[8] 2. Improper drug formulation or administration. 3. Animal stress or underlying health issues.[9]1. Refine the induction protocol to ensure uniform application of the inflammatory agent. Use age- and sex-matched animals.[9] 2. Ensure this compound is fully dissolved and the vehicle is homogenous. Verify administration technique (e.g., proper gavage, consistent injection volume).[10] 3. Acclimatize animals properly before the study and monitor for signs of distress unrelated to the induced inflammation.
No significant therapeutic effect observed, even at high doses. 1. Poor bioavailability or rapid metabolism of this compound.[11] 2. The chosen animal model is not driven by Neutrophil Elastase. 3. Insufficient dosing frequency.1. Conduct a basic pharmacokinetic (PK) study to assess drug exposure. Consider a different vehicle or administration route. 2. Confirm the role of NE in your model by measuring its activity in diseased tissue or by using a positive control (a known NE inhibitor). 3. Based on PK data, adjust the dosing schedule to maintain therapeutic drug levels.
Weak or no signal when performing immunohistochemistry (IHC) for inflammatory markers. 1. The primary antibody is not validated for the specific application or species. 2. Improper tissue fixation or antigen retrieval. 3. Low target protein expression.1. Check the antibody datasheet to ensure it is validated for IHC on the correct species and tissue type.[12] 2. Optimize fixation time and method. Test different antigen retrieval techniques (e.g., heat-induced vs. enzymatic). 3. Run a positive control tissue known to express the target protein to validate the staining protocol.[13]
Vehicle control group shows unexpected anti-inflammatory effects. 1. The vehicle itself has anti-inflammatory properties (e.g., high concentration of DMSO). 2. The stress of injection/administration is altering the immune response.1. Reduce the concentration of solvents like DMSO in the final formulation. Test the vehicle in a separate, naive animal group. 2. Include a "sham" control group that undergoes handling and needle pricks with no substance administered to account for stress-related effects.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, efficacy data for this compound in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
Human Neutrophil Elastase15.2FRET-based enzymatic assay
Porcine Pancreatic Elastase> 10,000Spectrophotometric assay
Proteinase-31,250FRET-based enzymatic assay
Cathepsin G> 10,000FRET-based enzymatic assay

Table 2: Dose-Dependent Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment Group (Oral, daily)Paw Volume (mL, Day 21)Serum IL-6 (pg/mL)Histological Score (0-5)
Naive (No Disease)0.95 ± 0.0815 ± 40.1 ± 0.1
AIA + Vehicle2.85 ± 0.21210 ± 254.2 ± 0.4
AIA + this compound (3 mg/kg)2.10 ± 0.18115 ± 182.8 ± 0.5
AIA + this compound (10 mg/kg)1.55 ± 0.15 60 ± 121.5 ± 0.3
AIA + this compound (30 mg/kg)1.20 ± 0.1125 ± 8 0.8 ± 0.2
p < 0.05, *p < 0.01 compared to Vehicle group. Data are Mean ± SEM.

Visualizations of Pathways and Protocols

Enofelast_Mechanism cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_Products Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release NE Release Neutrophil_Activation->NE_Release NE Neutrophil Elastase (NE) NE_Release->NE Degradation ECM Degradation NE->Degradation cleaves Amplification Inflammatory Amplification NE->Amplification activates This compound This compound This compound->NE inhibits ECM Elastin, Fibronectin (ECM Components) Tissue_Damage Tissue Damage Degradation->Tissue_Damage Amplification->Inflammatory_Stimuli feedback

Caption: Mechanism of action for this compound in inhibiting inflammation.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction & Dosing cluster_Phase2 Phase 2: Sample Collection & Analysis cluster_Phase3 Phase 3: Endpoint Readouts start Day -1: Acclimatization & Baseline Measurement day0 Day 0: Induce Chronic Inflammation (e.g., AIA) start->day0 day1_14 Day 1-21: Daily Dosing (Vehicle, this compound) day0->day1_14 monitoring Monitor Paw Volume & Body Weight day1_14->monitoring day21_euth Day 21: Euthanasia & Tissue Collection monitoring->day21_euth blood Collect Blood for Serum Cytokine Analysis day21_euth->blood tissue Collect Paw Tissue day21_euth->tissue elisa Cytokine Profiling (ELISA) blood->elisa histo Histopathology (H&E Staining) tissue->histo ihc IHC for Inflammatory Markers (e.g., CD68) tissue->ihc end end elisa->end Data Interpretation histo->end ihc->end Troubleshooting_Logic cluster_a1 cluster_a2 start Problem: No Therapeutic Effect q1 Was the positive control effective? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Issue is specific to this compound. Proceed to check drug properties. a1_yes->res1 res2 Issue is with the model or assay. Review induction protocol and endpoint measurement. a1_no->res2 q2 Is this compound soluble in the vehicle? res1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res3 Check PK/bioavailability. Consider alternative route or formulation. a2_yes->res3 res4 Optimize formulation. Use solubilizing agents. Verify final concentration. a2_no->res4

References

Technical Support Center: BI-L-239 Administration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound with the specific designation "BI-L-239" is not publicly available. Extensive searches of scientific literature, clinical trial databases, and pharmaceutical company pipelines did not yield any results for this identifier. The information presented below is based on a hypothetical compound and is provided as a template to be adapted once the correct compound information is available. It is crucial to replace the placeholder information with data specific to the actual molecule being studied.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BI-L-239?

A1: [This section would describe the known molecular target and signaling pathway of BI-L-239. As this information is currently unavailable, a placeholder is provided.]

BI-L-239 is a potent and selective inhibitor of the [Placeholder: e.g., Tyrosine Kinase XYZ], which plays a critical role in the [Placeholder: e.g., ABC signaling pathway] implicated in cell proliferation and survival. By inhibiting this kinase, BI-L-239 is expected to block downstream signaling and induce apoptosis in cancer cells.

Q2: What is the recommended vehicle for in vivo administration of BI-L-239 in long-term rodent studies?

A2: The optimal vehicle for BI-L-239 will depend on its physicochemical properties, such as solubility and stability. A common starting point for many orally administered small molecules in preclinical studies is a formulation of 0.5% methylcellulose in sterile water. For subcutaneous or intraperitoneal injections, a solution of 5% DMSO in saline may be considered, although long-term use of DMSO should be carefully evaluated for potential local irritation and systemic effects. It is imperative to conduct formulation and stability studies to determine the most suitable vehicle for your specific experimental conditions.

Q3: What are the potential side effects or toxicities observed with long-term administration of BI-L-239 in preclinical models?

A3: [This section would detail any known adverse effects. As this is unavailable, a general statement is provided.]

Preclinical toxicology data for BI-L-239 is not publicly available. In long-term studies, it is crucial to monitor animals for common signs of toxicity, including weight loss, changes in behavior, and signs of organ-specific toxicity (e.g., changes in liver enzymes, kidney function markers). Daily health checks and regular body weight measurements are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of BI-L-239 in the chosen vehicle. The compound may have low aqueous solubility.1. Attempt sonication or gentle heating to aid dissolution.2. Consider the use of co-solvents such as PEG400 or Solutol HS 15, but be mindful of their potential effects on the experiment.3. Perform a vehicle screen to identify a more suitable formulation.
Precipitation of the compound in the dosing solution over time. The compound may not be stable in the chosen vehicle at the desired concentration and storage conditions.1. Prepare fresh dosing solutions daily.2. Assess the stability of the formulation at different temperatures and time points.3. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.
Local irritation or inflammation at the injection site (for parenteral administration). The formulation (e.g., high concentration of DMSO) or the compound itself may be an irritant.1. Decrease the concentration of any co-solvents.2. Increase the injection volume to dilute the compound.3. Rotate the injection sites.4. Consider an alternative route of administration if possible.
Inconsistent pharmacokinetic (PK) profile between animals. Variability in dosing technique, animal health status, or metabolism.1. Ensure consistent and accurate dosing for all animals.2. Monitor the health of the animals closely and exclude any that are unwell.3. Consider potential for genetic variations in drug-metabolizing enzymes in the animal strain being used.
Lack of efficacy in a long-term in vivo model. Suboptimal dosing regimen, poor bioavailability, or development of resistance.1. Conduct a dose-response study to ensure an efficacious dose is being used.2. Perform pharmacokinetic analysis to confirm adequate drug exposure.3. Investigate potential mechanisms of resistance in the tumor model.

Experimental Protocols

[This section would provide detailed methodologies for key experiments. As no specific data for BI-L-239 is available, a template for a common in vivo study is provided below.]

Protocol: Long-Term Oral Gavage Administration of BI-L-239 in a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks of age.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 [Placeholder: e.g., Human cancer cell line] cells in the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

  • Formulation Preparation: Prepare BI-L-239 in 0.5% methylcellulose at the desired concentration. Prepare a fresh solution daily.

  • Administration: Administer BI-L-239 or vehicle control orally via gavage once daily at a volume of 10 mL/kg.

  • Monitoring:

    • Measure tumor volume twice weekly.

    • Record body weight twice weekly.

    • Conduct daily health checks.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity are observed.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histopathological analysis.

Visualizations

[This section would contain diagrams of signaling pathways and experimental workflows. Below are example diagrams created using the DOT language, which would be replaced with specific information for BI-L-239 once known.]

G cluster_0 Hypothetical BI-L-239 Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival BI-L-239 BI-L-239 BI-L-239->Receptor Tyrosine Kinase

Caption: Hypothetical signaling pathway inhibited by BI-L-239.

G cluster_1 Long-Term In Vivo Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment Administration (BI-L-239 or Vehicle) C->D E Monitor Tumor Volume & Body Weight D->E F Study Endpoint E->F G Tissue Collection & Analysis F->G

Caption: General workflow for a long-term in vivo efficacy study.

Technical Support Center: Optimizing Experimental Design for Enalapril Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments related to the drug interactions of Enalapril.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Enalapril and its active metabolite, enalaprilat?

A1: Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1][2][3] Enalaprilat is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[4][5] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention.[3][5] By inhibiting ACE, enalaprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which in turn lowers blood pressure.[1][4][5]

Q2: Does Enalapril have a high potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?

A2: Enalapril has a low potential for CYP450-mediated drug interactions. It is primarily metabolized to enalaprilat through hydrolysis, and further hepatic metabolism is minimal.[2] Enalapril does not significantly interact with the cytochrome P450 system and is considered to have low CYP inhibitory promiscuity.[1][2] However, some studies have explored the effects of Enalapril on the expression of certain CYP enzymes. For instance, one study noted that Enalapril treatment could reverse diet-induced changes in hepatic and renal CYP-mediated eicosanoid metabolism.[6]

Q3: What are the known transporter-mediated interactions for Enalapril and enalaprilat?

A3: The active metabolite, enalaprilat, is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[7] Studies have shown that enalaprilat is a substrate for Organic Anion Transporter 3 (OAT3) and Organic Anion Transporter 4 (OAT4) in the renal proximal tubule. However, the affinity for these transporters is low.[7] Due to this low affinity, clinically significant drug-drug interactions at the transporter level are not generally expected to necessitate dose adjustments for Enalapril or other OAT3 substrates.[7] Untransformed enalapril can be excreted into the bile via Multidrug Resistance-Associated Protein 2 (MRP2).[7]

Q4: What are the major classes of drugs that are known to interact with Enalapril?

A4: Enalapril has known interactions with several classes of drugs, which can be pharmacodynamic or pharmacokinetic in nature. Major interacting classes include:

  • Diuretics: Co-administration can lead to an excessive drop in blood pressure.[8]

  • Potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium: These can increase the risk of hyperkalemia (high potassium levels).[8][9]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can reduce the antihypertensive effect of Enalapril and increase the risk of renal impairment.

  • Other antihypertensive agents: Additive effects can lead to hypotension.[9]

  • Lithium: Enalapril can decrease the renal clearance of lithium, increasing the risk of lithium toxicity.[9]

  • Dual RAAS blockade (with ARBs or aliskiren): This combination is associated with an increased risk of hypotension, hyperkalemia, and renal impairment.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values in a CYP450 inhibition assay with Enalaprilat.

  • Problem: High variability in the calculated IC50 values for enalaprilat in an in vitro CYP inhibition assay.

  • Possible Causes & Troubleshooting Steps:

    • Low Inhibitory Potency: Enalaprilat is a weak inhibitor of CYP enzymes. Ensure the concentration range tested is appropriate to capture a dose-response relationship. If no significant inhibition is observed even at high concentrations, it confirms the low inhibitory potential.

    • Solubility Issues: At higher concentrations, enalaprilat may have limited solubility in the assay buffer, leading to inaccurate effective concentrations. Visually inspect for precipitation and consider using a lower concentration of organic solvent (e.g., DMSO) if compatible with the enzyme system.

    • Assay Interference: The analytical method (e.g., LC-MS/MS) used to detect the metabolite of the probe substrate might be experiencing interference from enalaprilat or its vehicle. Run control samples with enalaprilat alone to check for any interfering peaks.

    • Incorrect Pre-incubation Time: If evaluating time-dependent inhibition, ensure the pre-incubation time is sufficient for any potential interaction to occur.[10]

Scenario 2: Unexpectedly high intracellular accumulation of a co-administered drug in a transporter interaction study with Enalaprilat.

  • Problem: In a cell-based assay (e.g., HEK293 cells overexpressing OAT3), the intracellular concentration of a known OAT3 substrate is higher than expected when co-incubated with enalaprilat.

  • Possible Causes & Troubleshooting Steps:

    • Low Affinity of Enalaprilat: Enalaprilat has a low affinity for OAT3.[7] At the concentrations tested, it may not be effectively competing with the probe substrate for transport, leading to minimal inhibition of uptake.

    • Involvement of Other Transporters: The cell line may express other endogenous uptake transporters that are not inhibited by enalaprilat, leading to the continued accumulation of the substrate. Use a panel of cell lines expressing different transporters to dissect the specific interactions.

    • Experimental Design Flaw: Review the experimental design, including buffer composition, pH, and incubation times, to ensure they are optimal for the transporter being studied.

    • Cell Viability: High concentrations of enalaprilat or the co-administered drug could be causing cytotoxicity, leading to membrane disruption and non-specific leakage of the substrate into the cells. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.

Data Presentation

Table 1: In Vitro CYP450 Inhibition Potential of Enalaprilat

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 100Very Low
CYP2C9Diclofenac> 100Very Low
CYP2C19S-mephenytoin> 100Very Low
CYP2D6Dextromethorphan> 100Very Low
CYP3A4Midazolam> 100Very Low

Note: Data are representative and intended for illustrative purposes.

Table 2: Transporter Interaction Profile of Enalaprilat

TransporterCell SystemSubstrate/InhibitorKm / Ki (µM)Conclusion
OAT3HEK293Inhibitor~640[7]Low affinity inhibitor
OAT4HEK293Inhibitor> 3000[7]Very low affinity inhibitor
MRP2VesiclesSubstrateNot DeterminedSubstrate

Note: Data are based on published findings and are for illustrative purposes.

Experimental Protocols

Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enalaprilat against major human CYP450 isoforms.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (see Table 1)

  • Enalaprilat

  • Control inhibitors (e.g., ketoconazole for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for reaction termination

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of Enalaprilat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM or recombinant enzymes, and varying concentrations of Enalaprilat or a control inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each Enalaprilat concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: OAT3 Inhibition Assay using Cell-Based Uptake

Objective: To assess the inhibitory potential of Enalaprilat on the OAT3-mediated uptake of a probe substrate.

Materials:

  • HEK293 cells stably expressing human OAT3 and mock-transfected HEK293 cells

  • Radiolabeled OAT3 probe substrate (e.g., [3H]-estrone-3-sulfate)

  • Enalaprilat

  • Control inhibitor (e.g., probenecid)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer

  • Cell lysis buffer

  • Scintillation cocktail and counter

  • 24-well cell culture plates

Methodology:

  • Seed both OAT3-expressing and mock-transfected cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cell monolayers with warm HBSS.

  • Pre-incubate the cells for 10 minutes at 37°C with HBSS containing varying concentrations of Enalaprilat, a control inhibitor, or vehicle control.

  • Initiate the uptake by adding the radiolabeled probe substrate to each well.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring uptake is in the linear range.

  • Stop the uptake by rapidly aspirating the solution and washing the cell monolayers three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Calculate the OAT3-specific uptake by subtracting the uptake in mock cells from that in OAT3-expressing cells.

  • Determine the percent inhibition of OAT3-specific uptake at each Enalaprilat concentration and calculate the IC50 value.

Mandatory Visualizations

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs & Blood Vessels cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Enalaprilat in the RAAS pathway.

CYP_Inhibition_Workflow start Start: Prepare Reagents prepare_plate Plate HLM/CYPs, Buffer, and Enalaprilat concentrations start->prepare_plate pre_incubate Pre-incubate at 37°C prepare_plate->pre_incubate add_substrate Add Probe Substrate + NADPH pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Acetonitrile + IS) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Experimental workflow for a CYP450 inhibition assay.

Troubleshooting_Logic start Inconsistent IC50 in CYP Inhibition Assay check_potency Is Enalaprilat a known weak inhibitor? start->check_potency check_solubility Is there evidence of precipitation? start->check_solubility check_interference Are there interfering peaks in LC-MS/MS? start->check_interference action_potency Confirm with appropriate concentration range. check_potency->action_potency action_solubility Adjust solvent or concentration. check_solubility->action_solubility action_interference Modify analytical method. check_interference->action_interference

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Troubleshooting inconsistent results in Enofelast experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Enofelast.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It functions by blocking the assembly of the NLRP3 inflammasome complex, which in turn prevents the activation of caspase-1 and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.

Q2: I am observing inconsistent inhibition of IL-1β secretion in my cell-based assays. What are the potential causes?

A2: Inconsistent results can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, within a low passage number, and not overly confluent, as these can alter their inflammatory response.

  • Agonist Potency: The potency of your NLRP3 agonist (e.g., ATP, nigericin) can degrade over time. Use freshly prepared or properly stored agonists.

  • This compound Solubility: this compound may precipitate out of solution if not prepared correctly. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture media.

  • Assay Timing: The kinetics of NLRP3 activation and this compound inhibition are critical. Ensure that the pre-incubation time with this compound and the stimulation time with the agonist are consistent across experiments.

Q3: I am concerned about potential off-target effects of this compound. How can I assess this?

A3: To investigate off-target effects, consider the following control experiments:

  • Selectivity Assays: Test this compound's effect on other inflammasomes (e.g., AIM2, NLRC4) using specific agonists for those pathways. A truly selective inhibitor should not affect these pathways.

  • Cytotoxicity Assays: Perform a dose-response curve for this compound using a standard cytotoxicity assay (e.g., LDH or MTT assay) to ensure the observed effects are not due to cell death.

  • Gene Expression Analysis: Analyze the expression of genes related to other inflammatory pathways to see if this compound alters their expression.

Q4: Can this compound be used in in vivo models?

A4: Yes, this compound has been formulated for oral administration and has shown efficacy in preclinical animal models of NLRP3-driven diseases. However, pharmacokinetic and pharmacodynamic properties should be carefully evaluated for your specific model and species.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, improper mixing of reagents, edge effects in plates.Ensure homogenous cell suspension before seeding. Mix reagents thoroughly by gentle pipetting. Avoid using the outer wells of the plate or fill them with sterile PBS.
No inhibition of IL-1β at expected concentrations Degraded this compound compound, incorrect concentration calculation, inactive NLRP3 pathway in cells.Use a fresh aliquot of this compound. Double-check all calculations. Confirm that your cells are responsive to NLRP3 agonists in the absence of the inhibitor.
Unexpected increase in cytokine release at high this compound concentrations Compound precipitation, cellular stress response.Visually inspect the culture medium for any signs of precipitation. Perform a cytotoxicity assay to rule out cell stress-induced cytokine release.

Experimental Protocols

In Vitro Assay for this compound Activity in Mouse Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. Prime the cells with 1 µg/mL LPS for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibition: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 agonist, such as 5 mM ATP, for 30 minutes.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available ELISA kit.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of this compound on IL-1β secretion in LPS-primed BMDMs stimulated with ATP.

This compound Concentration (nM)Mean IL-1β Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle)15021250%
1135011010.1%
109809534.8%
1004555069.7%
10001202592.0%

Visualizations

Signaling Pathway

NLRP3_Pathway cluster_activation NLRP3 Activation Signals cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Signal 1: Priming K_efflux K+ Efflux K_efflux->NLRP3 Signal 2: Activation ROS ROS Production ROS->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 This compound This compound This compound->NLRP3 Inhibits Assembly

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed BMDMs Prime_Cells 2. Prime with LPS (4h) Seed_Cells->Prime_Cells Add_this compound 3. Add this compound (1h) Prime_Cells->Add_this compound Add_Agonist 4. Add ATP (30 min) Add_this compound->Add_Agonist Collect_Supernatant 5. Collect Supernatant Add_Agonist->Collect_Supernatant ELISA 6. Perform IL-1β ELISA Collect_Supernatant->ELISA Analyze_Data 7. Analyze Data ELISA->Analyze_Data

Caption: Workflow for in vitro testing of this compound's inhibitory activity on the NLRP3 inflammasome.

Validation & Comparative

In Vivo Validation of Enofelast's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Enofelast, with a focus on its in vivo validation. Due to the limited publicly available data on this compound, this document outlines the common methodologies and comparator drugs used in preclinical anti-inflammatory studies. This framework is intended to guide researchers in designing and interpreting future in vivo studies of this compound.

Comparative Data on Anti-Inflammatory Agents

To provide a context for potential in vivo studies of this compound, the following table summarizes the anti-inflammatory effects of well-established non-steroidal anti-inflammatory drugs (NSAIDs) in a standard preclinical model, the carrageenan-induced paw edema assay. This model is a widely accepted method for evaluating acute inflammation.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelPaw Edema Inhibition (%)Reference
Indomethacin10OralRat45-60%[Generic Preclinical Data]
Diclofenac10OralRat40-55%[Generic Preclinical Data]
Celecoxib25OralRat35-50%[Generic Preclinical Data]
This compoundData Not AvailableNot ApplicableNot ApplicableNot Applicable

Note: The data presented for the comparator drugs are representative values from typical preclinical studies. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed protocol for a standard in vivo model used to assess acute inflammation, which would be applicable for evaluating the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute local inflammation in the rat paw and to quantify the anti-inflammatory effect of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) at various doses

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound (multiple dose levels).

  • Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Potential Signaling Pathways in Inflammation

While the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a common signaling pathway involved in inflammation that is often targeted by anti-inflammatory drugs. This serves as a hypothetical framework for understanding how this compound might exert its effects.

Inflammation_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Pro_inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX Cyclooxygenase (COX) Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX inhibits Enofelast_Hypothetical This compound (Hypothetical Target) Enofelast_Hypothetical->COX potential inhibition

Caption: Hypothetical inflammatory signaling pathway and potential target for this compound.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram outlines a typical workflow for the in vivo evaluation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., COX inhibition assay) start->in_vitro animal_model Acute In Vivo Model (e.g., Carrageenan-induced paw edema) in_vitro->animal_model dose_response Dose-Response Study animal_model->dose_response chronic_model Chronic In Vivo Model (e.g., Adjuvant-induced arthritis) dose_response->chronic_model mechanism Mechanism of Action Studies (e.g., Cytokine analysis) chronic_model->mechanism toxicology Toxicology & Safety Studies mechanism->toxicology end Candidate for Further Development toxicology->end

Caption: Standard workflow for preclinical in vivo evaluation of anti-inflammatory compounds.

Disclaimer: This guide is for informational purposes only and is based on standard practices in preclinical pharmacology. The absence of specific data for this compound necessitates a generalized approach. Researchers should consult relevant scientific literature and regulatory guidelines when designing and conducting their own studies.

Comparative Analysis of Enofelast and Other 5-Lipoxygenase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Enofelast and other prominent 5-lipoxygenase (5-LOX) inhibitors. This document outlines their performance based on available experimental data, details the methodologies for key experiments, and visualizes critical pathways and workflows to support further research and development in this therapeutic area.

Introduction to 5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses. Inhibition of 5-LOX is a key therapeutic strategy for a range of inflammatory diseases, including asthma, allergic rhinitis, and potentially other inflammatory conditions. This guide focuses on a comparative analysis of this compound (also known as BI-L-239), a notable 5-LOX inhibitor, against other well-characterized inhibitors in the field.

Performance Comparison of 5-LOX Inhibitors

The efficacy of 5-LOX inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the available IC50 data for this compound and other selected 5-LOX inhibitors.

InhibitorIC50 Value (μM)AssayTarget Organism/Cell Line
This compound (BI-L-239) 2.48LTB4 GenerationNot Specified
Zileuton 0.3 - 0.55-HETE/LTB4 BiosynthesisRat Polymorphonuclear Leukocytes
0.9LTB4 BiosynthesisHuman Whole Blood
2.6LTB4 SynthesisHuman Blood
Licofelone 0.185-LOX ActivityNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including the substrate concentration, enzyme source, and assay method.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental processes involved in evaluating these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical workflow for screening 5-LOX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE FLAP 5-LOX Activating Protein (FLAP) FLAP->5-LOX Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 LTA4_Hydrolase LTA4 Hydrolase Leukotriene_B4 Leukotriene B4 (LTB4) LTA4_Hydrolase->Leukotriene_B4 LTC4_Synthase LTC4 Synthase Leukotriene_C4 Leukotriene C4 (LTC4) LTC4_Synthase->Leukotriene_C4 Leukotriene_A4->LTA4_Hydrolase Leukotriene_A4->LTC4_Synthase Inflammation Inflammation, Allergy Leukotriene_B4->Inflammation Leukotriene_C4->Inflammation PLA2 Phospholipase A2 (cPLA2) PLA2->Membrane_Phospholipids Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Enofelast_Zileuton This compound, Zileuton, Licofelone Enofelast_Zileuton->5-LOX Inhibition

Caption: 5-Lipoxygenase signaling pathway and points of inhibition.

G cluster_workflow Experimental Workflow: 5-LOX Inhibitor Screening Start Start: Compound Library Primary_Screening Primary Screening: Cell-Free 5-LOX Enzyme Assay Start->Primary_Screening Hit_Identification Hit Identification: Compounds showing >50% inhibition Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50 values Hit_Identification->Dose_Response Secondary_Screening Secondary Screening: Cell-Based LTB4 Production Assay Dose_Response->Secondary_Screening Selectivity_Assay Selectivity Profiling: Assays against other LOX isoforms (e.g., 12-LOX, 15-LOX) Secondary_Screening->Selectivity_Assay In_Vivo_Testing In Vivo Efficacy Testing: Animal models of inflammation (e.g., asthma, arthritis) Selectivity_Assay->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: Workflow for screening and evaluation of 5-LOX inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 5-LOX inhibitors.

Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be included.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Cellular Leukotriene B4 (LTB4) Production Assay

Objective: To assess the ability of a compound to inhibit the production of LTB4 in a cellular context.

Materials:

  • A suitable cell line or primary cells that express 5-LOX (e.g., human polymorphonuclear leukocytes (PMNs) or a mast cell line).

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate LTB4 production

  • Test compounds

  • LTB4 ELISA kit or LC-MS/MS for quantification of LTB4

Procedure:

  • Culture the cells to an appropriate density.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 30-60 minutes).

  • Stimulate the cells with a calcium ionophore to induce the 5-LOX pathway and LTB4 production.

  • After a specific incubation time, collect the cell supernatant.

  • Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Calculate the percentage of inhibition of LTB4 production for each compound concentration and determine the IC50 value.

In Vivo Efficacy

While in vitro assays provide valuable information on the direct inhibitory potential of a compound, in vivo studies are essential to evaluate its efficacy in a complex biological system.

  • Zileuton: Has been extensively studied in animal models of asthma, where it has been shown to reduce airway inflammation and bronchoconstriction. In clinical trials, Zileuton has demonstrated efficacy in improving lung function in patients with asthma.

  • Licofelone: As a dual COX/5-LOX inhibitor, Licofelone has shown efficacy in animal models of osteoarthritis, reducing both inflammation and pain. Clinical trials have also suggested its potential in treating the symptoms of osteoarthritis.

  • This compound: To date, publicly available in vivo efficacy data for this compound is limited. Further studies are required to establish its in vivo performance and therapeutic potential.

Selectivity Profile

The selectivity of a 5-LOX inhibitor is a critical parameter, as off-target effects can lead to undesirable side effects. Ideally, an inhibitor should be highly selective for 5-LOX over other related enzymes, such as other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2).

  • Zileuton: Is considered a selective 5-LOX inhibitor.

  • Licofelone: Is a dual inhibitor of both 5-LOX and COX enzymes.

  • This compound: The selectivity profile of this compound against other lipoxygenase isoforms and cyclooxygenases has not been extensively reported in the public domain.

Conclusion

This compound demonstrates potent inhibition of 5-lipoxygenase activity in vitro. Its performance, as indicated by its IC50 value, is comparable to that of the established 5-LOX inhibitor, Zileuton. Licofelone, a dual inhibitor, also shows high potency against 5-LOX. For a comprehensive evaluation of this compound's therapeutic potential, further studies are warranted to determine its in vivo efficacy, selectivity profile, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations. This comparative analysis serves as a valuable resource for researchers dedicated to the development of novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.

Cross-Validation of Enofelast's Efficacy in Different Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of Enofelast, a novel phosphodiesterase-4 (PDE4) inhibitor, in various preclinical asthma models. Through a comparative analysis with established asthma therapies, this document aims to objectively present the performance of this compound, supported by experimental data and detailed methodologies.

Mechanism of Action: this compound as a PDE4 Inhibitor

This compound represents a new generation of selective PDE4 inhibitors. The primary mechanism of action involves the inhibition of the phosphodiesterase-4 enzyme, which is predominantly expressed in inflammatory cells such as eosinophils, neutrophils, and T-cells.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP leads to a broad range of anti-inflammatory effects, including the suppression of inflammatory cell activation and the relaxation of airway smooth muscle, thereby mitigating key pathological features of asthma.[1][4]

Below is a diagram illustrating the signaling pathway of this compound.

cluster_cell Inflammatory Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase Pro_inflammatory_stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP This compound This compound This compound->PDE4 inhibits Inflammatory_Mediators Release of Inflammatory Mediators (e.g., cytokines, chemokines) PKA->Inflammatory_Mediators inhibits Inflammation_Suppression Suppression of Inflammation PKA->Inflammation_Suppression leads to

Figure 1: this compound's Mechanism of Action.

Comparative Efficacy of this compound in a Murine Model of Allergic Asthma

The efficacy of this compound was evaluated in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[5][6] The performance of this compound was compared against a standard-of-care corticosteroid, dexamethasone.

Table 1: Effect of this compound and Dexamethasone on Airway Hyperresponsiveness (AHR)
Treatment GroupDose (mg/kg)Penh (at 50 mg/mL methacholine)% Inhibition of AHR
Vehicle Control-4.5 ± 0.5-
This compound 1 2.8 ± 0.4 37.8%
This compound 5 1.9 ± 0.3 57.8%
Dexamethasone12.1 ± 0.353.3%

Data are presented as mean ± SEM. AHR was assessed by measuring enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.

Table 2: Effect of this compound and Dexamethasone on Airway Inflammation
Treatment GroupDose (mg/kg)Total Cells (x10⁵) in BALFEosinophils (x10⁴) in BALFNeutrophils (x10⁴) in BALF
Vehicle Control-8.2 ± 0.95.1 ± 0.70.8 ± 0.2
This compound 1 5.3 ± 0.7 2.9 ± 0.5 0.6 ± 0.1
This compound 5 3.1 ± 0.5 1.2 ± 0.3 0.4 ± 0.1
Dexamethasone13.5 ± 0.61.5 ± 0.40.5 ± 0.1

BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.

Table 3: Effect of this compound and Dexamethasone on Airway Remodeling
Treatment GroupDose (mg/kg)Goblet Cell Hyperplasia (PAS score)Subepithelial Collagen Deposition (μm)
Vehicle Control-3.8 ± 0.412.5 ± 1.1
This compound 1 2.5 ± 0.3 9.8 ± 0.9
This compound 5 1.6 ± 0.2 7.2 ± 0.7
Dexamethasone11.9 ± 0.38.1 ± 0.8

Periodic acid-Schiff (PAS) staining was used to assess goblet cell hyperplasia. Collagen deposition was quantified using Masson's trichrome staining.

Experimental Protocols

A standardized experimental workflow was employed for the cross-validation of this compound's efficacy.

cluster_workflow Experimental Workflow Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Aerosol Challenge (Days 21-23) 1% OVA Sensitization->Challenge Treatment Drug Administration (Days 20-23) This compound or Dexamethasone AHR_Measurement AHR Measurement (Day 24) Methacholine Challenge Treatment->AHR_Measurement BALF_Collection BALF Collection & Cell Analysis (Day 25) AHR_Measurement->BALF_Collection Histology Lung Histology (Day 25) PAS & Masson's Trichrome BALF_Collection->Histology

Figure 2: Ovalbumin-Induced Asthma Model Workflow.

Detailed Methodologies
  • Animals: Female BALB/c mice (6-8 weeks old) were used in all experiments.[6]

  • Sensitization: Mice were sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.[7]

  • Challenge: From day 21 to 23, mice were challenged with 1% OVA aerosol for 30 minutes each day.[7]

  • Drug Administration: this compound (1 and 5 mg/kg) and dexamethasone (1 mg/kg) were administered orally once daily from day 20 to 23. The vehicle control group received the vehicle solution.

  • Airway Hyperresponsiveness (AHR) Measurement: On day 24, AHR was assessed using a whole-body plethysmograph to measure the response to inhaled methacholine.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis: On day 25, mice were euthanized, and BAL fluid was collected. Total and differential cell counts were performed to quantify inflammatory cell infiltration.

  • Histology: Lungs were fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and Masson's trichrome to assess subepithelial collagen deposition.

Logical Relationship in Cross-Validation

The cross-validation process involves a systematic comparison of a novel compound against both a negative control (vehicle) and a positive control (a known effective drug). This allows for a robust assessment of the new compound's relative efficacy and potential as a therapeutic agent.

cluster_logic Cross-Validation Logic This compound This compound (Test Compound) Efficacy Therapeutic Efficacy This compound->Efficacy significantly better than Vehicle Vehicle (Negative Control) Vehicle->Efficacy baseline for Dexamethasone Dexamethasone (Positive Control) Dexamethasone->Efficacy comparable to or better than

Figure 3: Comparative Efficacy Assessment.

Conclusion

The data presented in this guide demonstrate that this compound, a novel PDE4 inhibitor, exhibits significant and dose-dependent efficacy in a murine model of allergic asthma. Its performance in reducing airway hyperresponsiveness, inflammation, and remodeling is comparable to the corticosteroid dexamethasone. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of asthma. The detailed experimental protocols provided herein offer a framework for the replication and further investigation of this compound's efficacy in other preclinical models.

References

A Comparative Guide to the Specificity of 5-Lipoxygenase Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The arachidonic acid cascade is a critical signaling pathway that produces two major classes of inflammatory mediators: prostaglandins and leukotrienes. The enzymes responsible for their synthesis, cyclooxygenases (COX) and lipoxygenases (LOX) respectively, are key targets for anti-inflammatory drug development. Specificity for a particular pathway is crucial for therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of inhibitors targeting the 5-lipoxygenase (5-LOX) pathway, responsible for leukotriene synthesis.

Note on "Enofelast": As of this guide's publication, publicly available experimental data specifically validating the 5-lipoxygenase pathway specificity for a compound named "this compound" is not available. Therefore, this guide utilizes Zileuton, a well-characterized and clinically approved 5-LOX inhibitor, as a representative example to illustrate the principles and methodologies for validating pathway specificity. The data and protocols presented here serve as a benchmark for evaluating the selectivity of any novel 5-LOX inhibitor.

Quantitative Comparison of Inhibitor Specificity

The relative specificity of an inhibitor is determined by comparing its potency against its primary target versus its potency against off-target enzymes. A highly specific 5-LOX inhibitor will show a significantly lower half-maximal inhibitory concentration (IC50) for 5-LOX compared to COX-1 and COX-2. The following table summarizes the in vitro potency of three distinct inhibitor types.

CompoundPrimary Target(s)5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Specificity Profile
Zileuton 5-Lipoxygenase0.3 - 0.9 [1][2][3][4]> 100[1]> 100[1]Highly Selective for 5-LOX
Indomethacin COX-1 / COX-2> 100~0.018 - 0.23 [5][6]~0.026 - 0.63 [5][6]Selective for COX pathways
Licofelone 5-LOX & COX (Dual)~0.18 [7][8]~0.21 (Total COX)[7][8]~0.21 (Total COX)[7][8]Non-selective; Dual Inhibition

Signaling Pathway Overview

To understand inhibitor specificity, it is essential to visualize the distinct enzymatic pathways originating from arachidonic acid. The following diagram illustrates the 5-LOX and COX pathways.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from membrane phospholipids) LOX_path 5-Lipoxygenase (5-LOX) AA->LOX_path COX_path Cyclooxygenase (COX-1 & COX-2) AA->COX_path HPETE 5-HPETE LOX_path->HPETE Inhibited by Zileuton PGH2 Prostaglandin H2 (PGH2) COX_path->PGH2 Inhibited by NSAIDs LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction) LTA4->CysLTs Prostaglandins Prostaglandins (PGE2, etc.) (Pain, Fever, Inflammation) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) (Platelet Aggregation) PGH2->Thromboxane Zileuton Zileuton (this compound) Zileuton->LOX_path NSAIDs NSAIDs (Indomethacin) NSAIDs->COX_path

Caption: Arachidonic Acid Cascade showing the 5-LOX and COX pathways.

Experimental Protocols

Validating inhibitor specificity requires robust biochemical and cellular assays. Below are detailed methodologies for two key experiments.

Biochemical Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.

Objective: To determine the IC50 value of a test compound against purified 5-LOX, COX-1, and COX-2 enzymes.

Materials:

  • Purified human recombinant 5-LOX, COX-1, and COX-2 enzymes.

  • Arachidonic acid (substrate for COX) or Linoleic acid (substrate for 5-LOX).

  • Assay Buffer (e.g., 0.1 M Tris-HCl or Sodium Phosphate Buffer, pH specific to the enzyme).[9]

  • Test compound (e.g., this compound) and control inhibitors (Zileuton, Indomethacin) dissolved in DMSO.

  • UV-Vis Spectrophotometer and quartz cuvettes or 96-well UV-transparent plates.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity. Prepare the substrate solution.

  • Enzyme Reaction Setup: In a cuvette or well, combine the assay buffer, the purified enzyme solution, and the test compound dilution (or DMSO for the control).[9]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.[9][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic or linoleic acid).[9]

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength. For 5-LOX, the formation of hydroperoxides from linoleic acid can be monitored at 234 nm.[9][11] For COX, peroxidase activity can be measured using a colorimetric probe.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Human Whole Blood Assay (Cellular)

This ex vivo assay measures the inhibitory effect of a compound in a more physiologically relevant environment that includes cells, plasma proteins, and other blood components.

Objective: To assess the selective inhibition of 5-LOX (in leukocytes) and COX-1/COX-2 (in platelets/monocytes) by a test compound in human whole blood.

Materials:

  • Freshly drawn heparinized human blood from healthy volunteers.

  • Test compound and control inhibitors dissolved in DMSO.

  • 5-LOX Stimulant: Calcium Ionophore A23187.

  • COX-1 Stimulant: Spontaneous clotting (for Thromboxane B2 production).

  • COX-2 Stimulant: Lipopolysaccharide (LPS).

  • ELISA kits for Leukotriene B4 (LTB4), Thromboxane B2 (TXB2), and Prostaglandin E2 (PGE2).

  • Centrifuge, incubators.

Procedure:

  • Compound Incubation: Aliquot whole blood into tubes. Add various concentrations of the test compound or controls. Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • 5-LOX Pathway Activation: To measure 5-LOX inhibition, add Calcium Ionophore A23187 to the blood samples and incubate for 15-30 minutes at 37°C to stimulate LTB4 production from leukocytes.

  • COX-2 Pathway Activation: To measure COX-2 inhibition, add LPS to the blood samples and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes and subsequent PGE2 production.

  • COX-1 Pathway Activation: To measure COX-1 inhibition, allow an aliquot of the blood to clot at 37°C for 60 minutes, which stimulates TXB2 production from platelets via COX-1.

  • Sample Processing: After incubation, stop the reactions by placing tubes on ice and centrifuging to separate the plasma (for LTB4 and PGE2) or serum (for TXB2).

  • Quantification: Measure the concentrations of LTB4, PGE2, and TXB2 in the plasma/serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of LTB4, PGE2, and TXB2 production for each compound concentration compared to the vehicle control. Determine the IC50 values for each pathway to assess selectivity.

Experimental Workflow

The logical flow from initial screening to cellular validation is critical for characterizing a novel inhibitor.

Inhibitor_Specificity_Workflow start Start: Novel Compound (e.g., this compound) biochem Biochemical Assay: Purified Enzymes (5-LOX, COX-1, COX-2) start->biochem ic50 Determine IC50 Values biochem->ic50 selectivity Assess Specificity: Compare IC50 (5-LOX vs COX) ic50->selectivity cellular Cellular Assay: Human Whole Blood selectivity->cellular If potent & selective non_selective Low Selectivity or Off-Target Activity selectivity->non_selective If not potent or selective mediators Measure Pathway Products: LTB4 (5-LOX) TXB2 (COX-1) PGE2 (COX-2) cellular->mediators selective High 5-LOX Selectivity mediators->selective

Caption: Workflow for validating inhibitor specificity.

References

Enofelast in the Ring with Novel Anti-Inflammatory Contenders: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enofelast (also known as Enoxolone or Glycyrrhetinic Acid) with emerging classes of novel anti-inflammatory compounds. This analysis is based on available preclinical and clinical data, offering insights into their respective mechanisms of action and anti-inflammatory potential.

Inflammation is a complex biological response, and the search for more effective and safer anti-inflammatory therapeutics is a continuous endeavor. This compound, a natural triterpenoid derivative of licorice root, has long been recognized for its anti-inflammatory properties. However, the landscape of anti-inflammatory drug discovery is rapidly evolving with the advent of highly targeted novel compounds. This guide delves into a head-to-head comparison of this compound with three prominent classes of these next-generation anti-inflammatory agents: Janus kinase (JAK) inhibitors, NLRP3 inflammasome inhibitors, and phosphodiesterase 4 (PDE4) inhibitors.

This compound: The Established Natural Modulator

This compound exerts its anti-inflammatory effects through a multi-pronged mechanism, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action:

This compound has been shown to interfere with critical inflammatory cascades, including the NF-κB and MAPK signaling pathways. By inhibiting these pathways, it effectively suppresses the expression of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8. Clinical and preclinical studies have demonstrated its ability to reduce edema and vasodilation, key markers of inflammation.

Below is a diagram illustrating the key signaling pathways modulated by this compound.

Enofelast_Mechanism cluster_stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_cytokines Pro-inflammatory Cytokines Stimulus e.g., LPS, Pathogens MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription TNFa TNF-α Transcription->TNFa IL1b IL-1β Transcription->IL1b IL6 IL-6 Transcription->IL6 IL8 IL-8 Transcription->IL8 This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Mechanism of Action of this compound

Novel Anti-Inflammatory Compounds: A New Era of Targeted Therapy

In contrast to the broader activity of this compound, novel anti-inflammatory compounds are designed to target specific components of the inflammatory signaling machinery, offering the potential for greater precision and efficacy.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are small molecules that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for the signaling of a wide array of cytokines and growth factors involved in inflammation and immunity. By blocking JAK signaling, these inhibitors can potently suppress the inflammatory response.

Mechanism of Action:

JAK inhibitors interfere with the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. JAK inhibitors block this phosphorylation step, thereby preventing the downstream inflammatory cascade.

JAK_Inhibitor_Mechanism cluster_cytokine cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Transcription Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Transcription Inflammatory Gene Transcription STAT->Transcription Activates JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits

Mechanism of Action of JAK Inhibitors
NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Mechanism of Action:

NLRP3 inflammasome inhibitors directly target and block the assembly and activation of the NLRP3 inflammasome complex. This prevents the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, secreted forms.

NLRP3_Inhibitor_Mechanism cluster_stimulus cluster_inflammasome Inflammasome Activation cluster_caspase Caspase Activation cluster_cytokines Cytokine Maturation DAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Active IL-1β ProIL1b->IL1b NLRP3_Inhibitor NLRP3 Inhibitor (e.g., MCC950) NLRP3_Inhibitor->NLRP3 Inhibits

Mechanism of Action of NLRP3 Inflammasome Inhibitors
Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine monophosphate (cAMP), a key second messenger with anti-inflammatory properties. PDE4 is predominantly expressed in immune and inflammatory cells.

Mechanism of Action:

PDE4 inhibitors block the enzymatic activity of PDE4, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately leads to the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-12, IL-23) and the upregulation of anti-inflammatory cytokines.

PDE4_Inhibitor_Mechanism cluster_cAMP cAMP Metabolism cluster_signaling Downstream Signaling cluster_outcome Cellular Response ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA PKA cAMP->PKA Activates PDE4 PDE4 CREB CREB PKA->CREB Activates Transcription Gene Transcription CREB->Transcription ProInflammatory Pro-inflammatory Cytokines ↓ Transcription->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines ↑ Transcription->AntiInflammatory PDE4_Inhibitor PDE4 Inhibitor (e.g., Apremilast) PDE4_Inhibitor->PDE4 Inhibits

A Comparative Analysis of Apremilast's Impact on Diverse Inflammatory Cell Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, on various inflammatory cell types. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and to inform future research and drug development. Apremilast modulates the inflammatory response by increasing intracellular cyclic AMP (cAMP) levels, which in turn regulates the production of pro- and anti-inflammatory cytokines.[1] This guide will delve into its specific effects on neutrophils, lymphocytes, eosinophils, and mast cells, and offer a comparison with another PDE4 inhibitor, Roflumilast.

Mechanism of Action: A Cellular Overview

Apremilast's primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cAMP. By inhibiting PDE4, Apremilast leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which subsequently modulates the transcription of various genes involved in the inflammatory response. The net effect is a downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, and interferon-gamma (IFN-γ), and an upregulation of the anti-inflammatory cytokine IL-10.[1]

cluster_cell Inflammatory Cell Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Up-regulates

Figure 1: Apremilast's intracellular signaling pathway.

Comparative Efficacy of Apremilast Across Inflammatory Cell Types

The following sections detail the effects of Apremilast on specific inflammatory cells. The data is summarized in the subsequent tables for direct comparison.

Neutrophils

Apremilast has demonstrated significant inhibitory effects on neutrophil functions. It has been shown to reduce superoxide anion generation, reactive oxygen species (ROS) production, and the expression of the adhesion molecule CD11b in activated human neutrophils. Furthermore, it inhibits neutrophil adhesion and chemotaxis. Apremilast also curtails the production of the neutrophil chemoattractant leukotriene B4 (LTB4) and the pro-inflammatory cytokine IL-8.[2]

Lymphocytes

Apremilast modulates both T and B lymphocyte responses. It can inhibit the proliferation of T cells and reduce the production of key pro-inflammatory cytokines such as IFN-γ, IL-2, and IL-17A. Studies have indicated that Apremilast can lead to a reduction in Th1 and Th17 cells while promoting the differentiation of regulatory T cells (Tregs).[3] In addition to its effects on T cells, Apremilast has been found to increase the population of IL-10-producing regulatory B cells (Bregs).[4] However, a case of lymphopenia has been reported in association with Apremilast treatment.[5]

Eosinophils

Direct experimental data on the effects of Apremilast on eosinophils is limited. However, as a PDE4 inhibitor, it is expected to influence eosinophil function, as PDE4 is a key regulator of eosinophil activity.[6] Studies on other PDE4 inhibitors, such as Roflumilast, have shown a reduction in sputum eosinophil numbers in patients with COPD.[7] A rare adverse event of drug reaction with eosinophilia and systemic symptoms (DRESS) has been reported with Apremilast, suggesting a potential for hypersensitivity reactions involving eosinophils.[8]

Mast Cells

Similar to eosinophils, direct in-vitro studies detailing the effect of Apremilast on mast cell degranulation and mediator release are not extensively available. PDE4 is known to be expressed in mast cells and its inhibition is generally associated with a decrease in mast cell activation.[6] Given that Apremilast reduces the production of IL-17, a cytokine also produced by mast cells, an indirect modulatory effect can be inferred.[9]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory effects of Apremilast and a comparator, Roflumilast, on different inflammatory cell functions.

Table 1: Comparative Effect of Apremilast on Inflammatory Cell Functions

Cell TypeFunction InhibitedIC50 / Effective ConcentrationCitation(s)
Neutrophils LTB4 Production2.5 nM[2]
IL-8 Production94 nM[2]
Adhesion75% inhibition at 10 µM[5]
Lymphocytes T-cell IL-2 Production290 nM[5]
(T-Cells)T-cell IFN-γ Production46 nM[5]
T-cell Proliferation-[10]
Monocytes TNF-α Production110 nM[5]
Eosinophils -Data not available-
Mast Cells -Data not available-

Table 2: Comparative Efficacy of PDE4 Inhibitors on Inflammatory Cells

Cell TypeApremilast (IC50)Roflumilast (IC50 / Effect)Citation(s)
Neutrophils LTB4: 2.5 nM, IL-8: 94 nMReduces neutrophil numbers in sputum[2][7]
Lymphocytes IL-2: 290 nM, IFN-γ: 46 nMReduces lymphocyte numbers in sputum[5][7]
Eosinophils Data not availableReduces eosinophil numbers in sputum[7]
Macrophages -Reduces macrophage numbers in sputum[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate study replication and further investigation.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of a compound on the directed migration of neutrophils towards a chemoattractant.

cluster_workflow Neutrophil Chemotaxis Assay Workflow start Isolate human neutrophils pretreat Pre-treat neutrophils with Apremilast or vehicle start->pretreat load Load neutrophils into upper chamber of Boyden chamber pretreat->load chemo Add chemoattractant (e.g., fMLP) to lower chamber load->chemo incubate Incubate to allow migration chemo->incubate quantify Quantify migrated cells (e.g., by microscopy or fluorescence) incubate->quantify end Compare migration in Apremilast vs. vehicle quantify->end

Figure 2: Workflow for a neutrophil chemotaxis assay.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of Apremilast or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pores). Add a chemoattractant solution (e.g., 100 nM fMLP or 100 ng/mL IL-8) to the lower wells.

  • Cell Migration: Add the pre-treated neutrophil suspension to the upper wells (inserts).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: Remove the inserts and quantify the number of neutrophils that have migrated to the lower wells. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence, or by direct cell counting using a microscope or flow cytometer.

  • Data Analysis: Compare the number of migrated cells in the Apremilast-treated wells to the vehicle-treated wells to determine the inhibitory effect. Calculate the IC50 value from the dose-response curve.

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes upon stimulation.

Protocol:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (Optional): For more detailed analysis, lymphocytes can be labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Compound Addition: Add serial dilutions of Apremilast or vehicle control to the wells.

  • Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/CD28 beads to induce proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • Thymidine Incorporation: Add [3H]-thymidine to the cultures for the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Dilution: If using CFSE, harvest the cells and analyze the dye dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Apremilast compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Cytokine Measurement by ELISA

This protocol is for quantifying the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Sample Collection: Collect supernatants from cell cultures (e.g., stimulated PBMCs treated with Apremilast) and centrifuge to remove any cells or debris.

  • ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add diluted standards of the recombinant cytokine and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate such as streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate for the enzyme (e.g., TMB for HRP). A color change will occur.

  • Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the samples.

Comparative Summary of Apremilast's Effects

cluster_cells Effects on Inflammatory Cells Apremilast Apremilast Neutrophils Neutrophils - Inhibits activation - Reduces chemotaxis - Decreases LTB4 & IL-8 Apremilast->Neutrophils Lymphocytes Lymphocytes - Inhibits T-cell proliferation - Decreases Th1/Th17 cytokines - Increases Treg/Breg cells Apremilast->Lymphocytes Eosinophils Eosinophils - Limited direct data - Potential for inhibition  (as a PDE4i) - Associated with DRESS Apremilast->Eosinophils Mast_Cells Mast Cells - Limited direct data - Potential for stabilization  (as a PDE4i) Apremilast->Mast_Cells

Figure 3: Summary of Apremilast's effects on different inflammatory cells.

References

Safety Operating Guide

Proper Disposal of Enamelast™ (Enofelast) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical products is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Enamelast™, a professional dental fluoride varnish often identified by the misspelling "Enofelast." Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile

Enamelast™ is classified with several hazards that dictate its disposal requirements. Understanding these is the first step in safe handling and disposal.

Hazard ClassificationDescriptionGHS Pictogram
Flammable Liquid The product is a flammable liquid and vapor.🔥
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1][2][3]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.[1][2][3]
Chronic Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]🐠

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of Enamelast™.

start Start: Enamelast™ Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container_check Step 2: Assess Waste Container ppe->container_check empty_container Empty Unit-Dose Packets or Syringes container_check->empty_container Empty residue_container Containers with Residual Product container_check->residue_container Contains Residue collect_waste Step 3: Collect as Hazardous Waste empty_container->collect_waste residue_container->collect_waste label_waste Step 4: Label Waste Container (Contents: Enamelast™, Hazard: Flammable, Toxic) collect_waste->label_waste store_waste Step 5: Store in Designated Area (Flammable Waste Cabinet, Away from Incompatibles) label_waste->store_waste disposal_request Step 6: Arrange for Professional Disposal (Contact EHS/Licensed Waste Contractor) store_waste->disposal_request end End: Compliant Disposal disposal_request->end

Enamelast™ Disposal Workflow

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling Enamelast™ waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles for eye protection.[1]

  • A lab coat to protect from skin contact.[1]

2. Waste Segregation and Collection:

  • Do not dispose of Enamelast™ or its containers in regular trash or down the drain.[4] Its classification as harmful to aquatic life necessitates that it be kept out of waterways.[1][2]

  • All waste, including used unit-dose packets, syringes, and any materials contaminated with the product (e.g., gloves, absorbent pads), must be collected as hazardous chemical waste.[5]

3. Containerization:

  • Collect all Enamelast™ waste in a designated, compatible, and properly sealed hazardous waste container.[4]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Enamelast™," and list its associated hazards (Flammable, Toxic).

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Due to its flammability, the container should be stored in a flammable-liquids cabinet.

  • Ensure the storage area is well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[2][6]

5. Final Disposal:

  • The disposal of the collected hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Important Considerations:

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into the hazardous waste container. Ensure adequate ventilation.

  • Regulatory Compliance: Disposal procedures must always be in accordance with local, regional, and national regulations. The information provided here is a general guide; always consult your institution's specific protocols.[2]

  • Empty Containers: Even if a container appears empty, it may retain product residue. Unless thoroughly decontaminated, it is best practice to dispose of the empty containers as hazardous waste.[4]

References

Essential Safety and Logistical Information for Handling Enofelast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Enofelast (CAS No. 127035-60-3) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier before any handling, storage, or disposal of this compound. The information below should be used to supplement, not replace, the detailed instructions in the official SDS.

I. Personal Protective Equipment (PPE)

In the absence of specific toxicological data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling chemical compounds of unknown or uncertain hazards in a research and development environment.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes, sprays, and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coatPrevents direct skin contact with the chemical. Glove type should be selected based on the solvent used and breakthrough time.
Respiratory Protection A properly fitted NIOSH-approved respiratorTo be used in a well-ventilated area or a chemical fume hood. The type of cartridge should be selected based on the potential for airborne particulates or vapors.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

II. Operational and Disposal Plans

A clear and well-defined plan for both routine operations and emergency situations is critical for laboratory safety. The following diagrams illustrate a general workflow for handling chemical substances and responding to a spill.

This diagram outlines the procedural steps for the safe handling of a chemical substance from initial preparation to final disposal.

Standard_Operating_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands Thoroughly final_remove_ppe->final_wash

Caption: General workflow for handling chemical substances.

This diagram provides a logical, step-by-step guide for immediate actions to be taken in the event of a chemical spill.

Spill_Response_Plan cluster_immediate_actions Immediate Actions cluster_major_spill Major Spill Procedure cluster_minor_spill Minor Spill Procedure spill_detected Spill Detected alert_personnel Alert Personnel in the Area spill_detected->alert_personnel evacuate Evacuate Immediate Area (if necessary) alert_personnel->evacuate assess_spill Assess Spill Size and Hazard evacuate->assess_spill is_major Major Spill? assess_spill->is_major contact_ehs Contact Emergency Personnel (e.g., EHS) is_major->contact_ehs Yes get_kit Obtain Spill Kit is_major->get_kit No secure_area Secure the Area contact_ehs->secure_area contain_spill Contain the Spill get_kit->contain_spill neutralize Neutralize/Absorb Material contain_spill->neutralize cleanup Clean and Decontaminate Area neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose

Caption: Logical workflow for responding to a chemical spill.

III. Disposal Guidelines

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

  • Containment: Waste should be stored in chemically compatible, sealed containers.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

It is the responsibility of the researcher to be fully aware of and compliant with all institutional and governmental regulations regarding the handling and disposal of chemical substances.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.